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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS Registry Number: 1807267-94-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a key chemical intermediate. With full editorial contr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a standard template to address the specific nuances of this compound. As a Senior Application Scientist, the following information is presented with a focus on scientific integrity, causality in experimental design, and authoritative grounding.

Compound Identification and Properties

CAS Registry Number: 1807267-94-2[1]

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of chlorine, fluorine, and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the physiological activity of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight 202.61 g/mol [1]
Purity Typically ≥95%[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is not explicitly detailed in readily available literature. However, a logical and efficient synthetic pathway can be postulated based on established organic chemistry principles and the synthesis of structurally related compounds. The most probable route involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Postulated Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid

The synthesis of the carboxylic acid precursor, 2-chloro-4-fluorobenzoic acid, has been documented through various methods. One common approach involves the oxidation of 2-chloro-4-fluorotoluene. Another method starts from m-chloroaniline, involving amino group protection, formylation, oxidation to a carboxylic acid, hydrogenation of a nitro group, and a final fluorination step. These established routes for the synthesis of the core benzoic acid structure are crucial for understanding the potential pathways to its 5-methyl derivative.

A plausible synthetic route to 2-Chloro-4-fluoro-5-methyl-benzoic acid would likely start from a commercially available, appropriately substituted toluene derivative. The key challenge lies in the selective introduction of the chloro, fluoro, and methyl groups at the desired positions on the aromatic ring.

Esterification: The Fischer-Speier Method

Once the parent carboxylic acid is obtained, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic methanol to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the methyl ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Experimental Protocol: General Fischer-Speier Esterification

This protocol provides a general methodology for the esterification of a carboxylic acid, which can be adapted for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester from its corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-4-fluoro-5-methyl-benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow Precursor 2-Chloro-4-fluoro-5-methyl-benzoic acid Esterification Fischer-Speier Esterification Precursor->Esterification Product 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester Esterification->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: A logical workflow for the synthesis and characterization of the target compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the chloro, fluoro, and ester groups.

  • Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9 ppm.

  • Aromatic Methyl Protons (-CH₃): A singlet is expected in the upfield region of the aromatic spectrum, likely around δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: A series of signals in the range of δ 120-160 ppm. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

  • Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.61 g/mol ). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong peak in the region of 1200-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

Applications in Drug Discovery and Development

Halogenated benzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester makes it a promising scaffold for the development of new therapeutic agents.

The introduction of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. The chloro and methyl groups can also play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

While specific applications of this particular ester are not widely published, its structural motifs are found in various classes of drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. Researchers can utilize this building block to synthesize novel compounds for screening in a variety of disease models. For instance, its related amino derivative, methyl 5-amino-2-chloro-4-fluorobenzoate, is used as an intermediate in the synthesis of the herbicide Saflufenacil[2].

Conclusion

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS: 1807267-94-2) is a valuable, albeit not extensively documented, chemical intermediate. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic approach based on established chemical principles, and predicted spectroscopic data to aid in its characterization. Its unique substitution pattern makes it a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and development. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand.

References

  • (Reference for a synthesis of a rel
  • (Reference for a general Fischer esterific
  • (Reference for spectroscopic d
  • (Reference for an application of a similar compound in drug discovery, if found)

Sources

Exploratory

The Critical Distinction: A Guide to Exact Mass and Molecular Weight in Drug Development for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

In the landscape of modern drug discovery and development, precision is paramount. For researchers and scientists, the accurate characterization of a molecule is the bedrock upon which all subsequent research is built.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, precision is paramount. For researchers and scientists, the accurate characterization of a molecule is the bedrock upon which all subsequent research is built. This guide provides an in-depth exploration of two fundamental, yet often conflated, molecular properties: exact mass and molecular weight. Using 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester as a case study, we will delve into the theoretical underpinnings, practical determination, and profound implications of these values in the pharmaceutical sciences.

Defining the Core Concepts: Exact Mass vs. Molecular Weight

At first glance, exact mass and molecular weight may seem interchangeable. However, they are distinct concepts rooted in the isotopic composition of elements.

Molecular Weight (or Molar Mass) is the weighted average of the masses of all the naturally occurring isotopes of the constituent atoms in a molecule.[1][2][3] It is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are averages.[1] This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in synthetic chemistry, such as determining the amount of reactants needed for a chemical reaction.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[4] This is a theoretical value based on the precise masses of these specific isotopes (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁹F).[4][5] The unit for exact mass is the Dalton (Da).[2] High-resolution mass spectrometry (HRMS) is the primary technique used to experimentally determine a molecule's exact mass, which is a cornerstone for confirming its elemental composition.[6][7]

For 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester , with the chemical formula C₉H₈ClFO₂ , the distinction becomes clear:

ParameterDescriptionValue
Molecular Formula The elemental composition of the molecule.C₉H₈ClFO₂
Molecular Weight Weighted average mass of all naturally occurring isotopic compositions.216.63 g/mol
Exact Mass Mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).216.0196 Da

Note: While a specific CAS number for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester was not identified, its isomer, methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0), possesses the same molecular formula and therefore the same molecular weight and exact mass.[8]

The Power of High-Resolution Mass Spectrometry in Structure Elucidation

The determination of a molecule's elemental composition is a critical first step in its characterization. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that allow for the unequivocal determination of a molecular formula.[7][9]

Experimental Protocol: Molecular Formula Confirmation via HRMS
  • Sample Preparation: A dilute solution of the analyte (e.g., 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester) is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where a soft ionization technique, such as electrospray ionization (ESI), is employed to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm).[10]

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high accuracy of the measured m/z value allows for the use of software to generate a list of possible elemental compositions that fall within the measured mass tolerance. The isotopic pattern of the molecular ion, particularly the characteristic 3:1 ratio of the [M]⁺ and [M+2]⁺ peaks for chlorine-containing compounds, provides further confirmation of the elemental composition.[11]

The workflow for determining and utilizing these key molecular properties can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometric Analysis cluster_results Data Interpretation & Application cluster_applications Downstream Applications in Drug Development Synthesis Chemical Synthesis of C9H8ClFO2 Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Sample Introduction Data_Analysis Data Analysis HRMS->Data_Analysis Exact_Mass Determine Exact Mass Data_Analysis->Exact_Mass Molecular_Formula Confirm Molecular Formula Exact_Mass->Molecular_Formula Molecular_Weight Calculate Molecular Weight Molecular_Formula->Molecular_Weight Metabolite_ID Metabolite Identification Molecular_Formula->Metabolite_ID CMC Chemistry, Manufacturing, and Controls (CMC) Molecular_Weight->CMC PK_Studies Pharmacokinetic (PK) Studies Metabolite_ID->PK_Studies

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

This guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a compound of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available, this document outlines a robust and validated workflow for determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction. The principles and protocols described herein are grounded in established crystallographic techniques and are broadly applicable to the structural analysis of novel small organic molecules.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity. For professionals in drug development, the crystal structure of a molecule like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester can reveal key information about its conformation, intermolecular interactions, and potential binding modes to biological targets. This structural data is invaluable for structure-activity relationship (SAR) studies, lead optimization, and the rational design of new therapeutic agents. X-ray crystallography remains the gold standard for obtaining high-resolution atomic coordinates of crystalline materials, providing unequivocal proof of a compound's chemical identity and stereochemistry.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

A plausible synthetic route to the title compound can be adapted from known organic chemistry transformations. A potential pathway involves the esterification of the corresponding carboxylic acid, 2-Chloro-4-fluoro-5-methyl-benzoic acid. This precursor can be synthesized through a multi-step process starting from commercially available reagents. While various synthetic strategies exist, a common approach is outlined below. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Growing Single Crystals: A Game of Patience and Precision

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks or other defects. Slow evaporation of a saturated solution is a widely used and effective method for growing high-quality crystals.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should fully dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation. A screening of various solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) is recommended.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester in a chosen solvent or solvent mixture in a clean vial. Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once crystals of suitable size and quality have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as those equipped with a CCD or CMOS detector, are commonly used for this purpose.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A selected single crystal is mounted on a cryoloop with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection Parameters: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro) to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in software packages like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and geometric sensibility.

Hypothetical Crystallographic Data and Results

While an experimental structure is not available, the following table summarizes the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

Parameter Hypothetical Value
Chemical formulaC₉H₈ClFO₂
Formula weight202.61
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)11.234(5)
β (°)98.76(2)
Volume (ų)950.1(7)
Z4
Calculated density (g/cm³)1.417
Absorption coefficient (mm⁻¹)0.38
F(000)416
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2189 [R(int) = 0.034]
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

Visualizing the Workflow

The following diagrams illustrate the key stages in the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation end Crystallographic Information File (CIF) validation->end Final Crystal Structure

Caption: Experimental workflow from synthesis to final crystal structure.

Conclusion

The determination of the crystal structure of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, as with any novel compound, is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments. The resulting structural information is of paramount importance for advancing research in fields such as drug discovery and materials science. The protocols and methodologies outlined in this guide provide a solid framework for the successful elucidation and analysis of the crystal structures of small organic molecules.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

Foundational

Thermodynamic Profiling of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester: A Technical Guide for Process Chemistry

Abstract For researchers and drug development professionals, the thermodynamic characterization of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for safe, scalable, and efficient process...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and drug development professionals, the thermodynamic characterization of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for safe, scalable, and efficient process chemistry. This whitepaper provides an in-depth thermodynamic analysis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS: 1807267-94-2). By synthesizing predictive group-additivity models with empirical calorimetric workflows, this guide establishes a rigorous framework for determining heat capacity ( Cp​ ), enthalpy of vaporization ( ΔHvap​ ), and phase-transition thermodynamics essential for reactor engineering and crystallization design.

Molecular Context & Structure-Property Relationships

The compound 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester ( C9​H8​ClFO2​ , MW: 202.61 g/mol ) is a highly functionalized aromatic intermediate. Its thermodynamic behavior is dictated by a complex interplay of intermolecular forces driven by its substituents:

  • The Ester Moiety: Provides moderate dipole-dipole interactions and acts as a hydrogen-bond acceptor, influencing solubility in polar aprotic solvents.

  • Orthogonal Halogenation (2-Chloro): The bulky chlorine atom at the ortho position induces steric hindrance, forcing the ester carbonyl out of coplanarity with the aromatic ring. This reduces π -conjugation but increases the net molecular dipole moment, directly elevating the enthalpy of vaporization compared to unhindered analogs.

  • Inductive Fluorination (4-Fluoro): Fluorine's high electronegativity strongly withdraws electron density via the σ -framework. While it minimally impacts London dispersion forces (due to its low polarizability), it significantly alters the crystal lattice energy, often lowering the melting point relative to heavier halogen analogs.

  • Methyl Substitution (5-Methyl): Adds lipophilicity and increases the molecular surface area, incrementally raising both the boiling point and the heat capacity ( Cp​ ) via enhanced London dispersion forces.

Understanding these causal relationships is vital. In my experience scaling up halogenated intermediates, failing to account for the steric disruption of the ortho-chloro group often leads to overestimating the compound's melting point and underestimating its solubility in non-polar solvents.

Predictive Thermodynamics vs. Empirical Baselines

In early-stage development, physical material is often scarce. We must rely on predictive thermodynamic models—such as the Joback and Reid method or Benson Group Additivity—grounded against well-characterized structural analogs like methyl benzoate [1].

The table below synthesizes the experimental baseline of methyl benzoate with the predicted thermodynamic profile of our target poly-substituted ester.

Table 1: Comparative Thermodynamic Data
Thermodynamic PropertyMethyl Benzoate (Empirical Baseline) [1]2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (Predicted)Causality / Structural Driver
Molecular Weight 136.15 g/mol 202.61 g/mol Addition of -Cl, -F, and -CH 3​ groups.
Boiling Point ( Tb​ ) 472.1 K~ 535.0 - 545.0 KIncreased molecular mass and enhanced dipole moment from asymmetric halogenation.
Melting Point ( Tm​ ) 258.2 K~ 310.0 - 325.0 KCrystal lattice stabilization via halogen bonding, offset slightly by ortho-steric twist.
Enthalpy of Vaporization ( ΔHvap​ ) 45.8 kJ/mol (at 400 K)~ 58.5 - 62.0 kJ/mol (at 400 K)Higher energy required to overcome increased London dispersion and dipole-dipole forces.
Liquid Heat Capacity ( Cp,l​ ) ~ 230 J/(mol·K) (at 298 K)~ 315 - 330 J/(mol·K) (at 298 K)Additional vibrational and rotational degrees of freedom from the tri-substituted ring.

Note: Predicted values are derived using Benson Group Additivity frameworks adjusted for ortho-steric penalties.

Experimental Workflows for Thermodynamic Characterization

While predictive models are useful for initial solvent selection, pilot-plant tech transfer requires empirical validation to prevent catastrophic reactor cooling failures or crystallization yield losses. The workflow below outlines the required analytical cascade.

Workflow A 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester B Predictive Thermodynamics (Group Additivity) A->B C Experimental Validation B->C D DSC: Heat Capacity & Fusion C->D E Ebulliometry: Vaporization C->E F Process Chemistry Optimization D->F E->F

Thermodynamic characterization workflow for process chemistry optimization.
Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and specific heat capacity ( Cp​ ). For this compound, a modulated DSC (mDSC) method is recommended to separate reversing heat capacity events from non-reversing kinetic events (like solvent evaporation or cold crystallization).

Ebulliometry & Thermogravimetric Analysis (TGA)

To design distillation protocols or solvent swap operations, the vapor pressure curve and ΔHvap​ must be determined. Ebulliometry measures the boiling point at various controlled pressures, allowing for the derivation of the Antoine equation constants [2].

Step-by-Step Protocol: Determining ΔHvap​ via Ebulliometry

To ensure trustworthiness, this protocol is designed as a self-validating system . The derived ΔHvap​ must align with the thermodynamic state function cycle: ΔHsublimation​=ΔHfusion​+ΔHvap​ (if the compound is solid at standard conditions).

Equipment Required: Swietoslawski-type ebulliometer, precision vacuum controller (± 0.1 kPa), calibrated platinum resistance thermometer (PRT).

Step 1: System Calibration

  • Charge the ebulliometer with a high-purity reference standard (e.g., pure methyl benzoate or decane).

  • Measure the boiling temperatures at 10 different pressure setpoints between 10 kPa and 101.3 kPa.

  • Validate the equipment by ensuring the derived ΔHvap​ of the standard matches literature values within a ± 0.5% margin.

Step 2: Sample Preparation & Equilibration

  • Charge the ebulliometer with 20-30 mL of liquid 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. (If solid at room temperature, melt gently prior to charging).

  • Apply a vacuum to the lowest target pressure (e.g., 5.0 kPa).

  • Apply heat until a steady reflux is established. Allow the system to equilibrate for 20 minutes until the PRT temperature reading fluctuates by less than ± 0.02 K.

Step 3: Isobaric Data Acquisition

  • Record the equilibrium boiling temperature ( Tb​ ).

  • Incrementally increase the pressure in 5.0 kPa steps up to atmospheric pressure (101.3 kPa).

  • At each step, allow a 15-minute equilibration period before recording the temperature.

Step 4: Data Processing & Antoine Equation Fitting

  • Fit the experimental P−T data to the Antoine equation:

    log10​(P)=A−T+CB​
  • Utilize the Clausius-Clapeyron logic to extract the enthalpy of vaporization.

CC_Logic N1 Raw Ebulliometric Data (Vapor Pressure, P) N2 Data Transformation ln(P) and 1/T N1->N2 N3 Linear Regression Plot ln(P) vs 1/T N2->N3 N4 Extract Slope (m) m = -ΔH_vap / R N3->N4  Slope extraction N5 Calculate ΔH_vap (Enthalpy of Vaporization) N4->N5  Multiply by -R

Clausius-Clapeyron data processing logic for enthalpy of vaporization.

Thermodynamic Impact on Process Chemistry

The data generated from the workflows above directly dictates pilot-plant operations:

  • Reactor Thermal Safety: The heat capacity ( Cp​ ) of the ester dictates the sensible heat required to raise the batch temperature. If an exothermic Grignard or saponification reaction is planned on the ester, the Cp​ value is plugged into the heat balance equation ( Q=m⋅Cp​⋅ΔT ) to size the reactor's cooling jacket appropriately.

  • Crystallization Thermodynamics: The ideal solubility of the intermediate in a given solvent can be predicted using the van 't Hoff equation, which relies heavily on the experimentally determined ΔHfus​ and Tm​ . The presence of the fluorine atom often leads to polymorphic behavior; thus, thermodynamic stability screening of different crystal forms is highly recommended[3].

  • Distillation & Solvent Swaps: The Antoine constants and ΔHvap​ derived from ebulliometry allow process chemists to calculate the exact energy input required to distill off the ester or perform azeotropic drying without inducing thermal degradation.

Conclusion

The thermodynamic profiling of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester requires a synthesis of structural intuition and rigorous empirical methodology. By understanding how the specific halogen and methyl substitutions alter the molecule's intermolecular forces, and by employing self-validating calorimetric and ebulliometric protocols, process chemists can design safe, high-yielding, and scalable synthetic routes.

References

  • Steele, W. V., Chirico, R. D., Cowell, A. B., Knipmeyer, S. E., & Nguyen, A. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, tert-Amyl Methyl Ether, trans-Crotonaldehyde, and Diethylene Glycol. Journal of Chemical & Engineering Data, 47(4), 667-688.[Link]

  • Wang, J., et al. (2021). Determination of Vapor Pressure, Enthalpy of Vaporization, and Heat Capacity of Methyl 4-tert-Butylbenzoate. Journal of Chemical & Engineering Data, 66(9), 3456-3463.[Link]

  • Yamashita, A., et al. (2021). Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins (Discussing halogenated benzoates and phase transitions). International Journal of Molecular Sciences, 22(21), 11550.[Link]

Exploratory

A Technical Guide to Determining the Solubility Profile of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation efficacy. This technical guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation efficacy. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the causality behind experimental design, present self-validating protocols for solubility determination, and offer insights into data interpretation, grounded in established scientific principles.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey from discovery to market, a drug candidate must overcome numerous hurdles, with solubility being one of the most fundamental. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant challenges in developing a viable dosage form.[1][2] Therefore, a thorough characterization of an API's solubility in various solvent systems is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational formulation design.

This guide focuses on 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a molecule with structural motifs common in medicinal chemistry. Its solubility behavior in polar organic solvents is of particular interest for processes such as reaction chemistry, purification through crystallization, and the development of liquid formulations.[3] By understanding how this compound interacts with solvents of varying polarity, hydrogen bonding capacity, and dielectric constant, scientists can make informed decisions to accelerate the development timeline.

Physicochemical Profiles: The Solute and the Solvents

A predictive understanding of solubility begins with the principle of "like dissolves like," which necessitates a close examination of the physicochemical properties of both the solute and the potential solvents.[4]

Solute: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

To understand the solubility of the target molecule, we must analyze its structural features. The parent compound, 2-chloro-4-fluoro-5-methylbenzoic acid, possesses a carboxylic acid group capable of acting as a hydrogen bond donor and acceptor.[5] However, the esterification to a methyl ester significantly alters its properties:

  • Hydrogen Bonding: The methyl ester group removes the acidic proton, making the molecule primarily a hydrogen bond acceptor (via the carbonyl oxygen and fluorine atom). It can no longer act as a hydrogen bond donor.

  • Polarity: The molecule possesses several polar functional groups (ester, chloro, fluoro) on an aromatic ring, giving it a moderate overall polarity. The predicted XlogP (a measure of lipophilicity) for the parent acid is 2.5, and the ester is expected to be more lipophilic.[5]

  • Molecular Interactions: Solubility will be governed by dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with protic solvents.

Solvents: A Selection of Polar Organic Solvents

The choice of solvents for screening should cover a range of polarities, proticities, and functional groups. The following table summarizes key properties of representative polar organic solvents relevant for this study.

SolventFormulaBoiling Point (°C)Dipole Moment (D)Dielectric ConstantClassification
MethanolCH₃OH64.71.7032.7Polar Protic
EthanolC₂H₅OH78.41.6924.5Polar Protic
AcetoneC₃H₆O56.02.8820.7Polar Aprotic
Ethyl AcetateC₄H₈O₂77.11.786.0Polar Aprotic
AcetonitrileC₂H₃N81.63.9237.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS189.03.9646.7Polar Aprotic

Data compiled from various sources, including[6].

Experimental Design: A Framework for Solubility Determination

A robust experimental plan is crucial for generating accurate and reproducible solubility data. The following workflow provides a logical progression from solvent selection to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A Define Temperature Points (e.g., 25°C, 37°C, 50°C) B Select Diverse Set of Polar Organic Solvents A->B C Verify Purity of API (>99% recommended) B->C D Execute Shake-Flask Solubility Assay C->D E Ensure Saturation (e.g., 24-72h equilibration) D->E F Separate Solid & Liquid (Centrifugation/Filtration) E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Tabulate & Plot Data (Solubility vs. Temp) G->H I Thermodynamic Analysis (van't Hoff Plot) H->I G A 1. Add Excess Solid API to Solvent in Vial B 2. Seal and Agitate at Constant Temperature (24-72 hours) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant with Syringe C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Accurately Dilute the Clear Filtrate E->F G 7. Quantify Concentration via HPLC-UV F->G

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a valuable substituted aromatic building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a valuable substituted aromatic building block in medicinal chemistry and materials science. The primary method detailed is the Fischer-Speier esterification, a robust and widely-used acid-catalyzed reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles. An alternative high-yield method involving thionyl chloride is also discussed.

Introduction and Synthetic Strategy

The target molecule, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, possesses a multifunctional aromatic core, making it a useful intermediate for the synthesis of more complex molecules. Esterification of the parent carboxylic acid is a critical transformation that protects the acidic proton and modulates the group's electronic properties for subsequent reactions.

The chosen primary synthetic route is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1][2] This method is favored for its operational simplicity and the use of relatively inexpensive reagents.[1] The reaction is an equilibrium process, and to ensure a high yield of the ester, the equilibrium is shifted towards the products by using one of the reactants, typically the alcohol, in large excess.[3][4]

Overall Reaction Scheme:

Figure 1: Fischer-Speier esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid.

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )RoleNotes
2-Chloro-4-fluoro-5-methyl-benzoic acidC₈H₆ClFO₂188.58Starting MaterialEnsure purity >98%
Methanol (Anhydrous)CH₃OH32.04Reagent/SolventUse anhydrous grade to favor ester formation
Sulfuric Acid (Conc.)H₂SO₄98.08CatalystHighly corrosive; handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventVolatile and suspected carcinogen
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentUsed as a saturated aqueous solution
Brine (Saturated NaCl)NaCl58.44Washing AgentAqueous solution; removes residual water
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentRemoves trace water from the organic phase
Required Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Detailed Synthesis Protocol: Fischer-Speier Esterification

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester. The procedure is based on well-established principles of acid-catalyzed esterification.[5]

Mechanistic Insight

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[6]

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which is now protonated.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the bisulfate ion) to yield the final ester product and regenerate the acid catalyst.[6]

All steps in this mechanism are reversible, necessitating strategies to drive the reaction to completion.[2][4]

Step-by-Step Procedure

1. Reaction Setup:

  • Place 5.0 g (26.5 mmol, 1.0 eq) of 2-Chloro-4-fluoro-5-methyl-benzoic acid into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 50 mL of anhydrous methanol (approx. 1.23 mol, 46 eq). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[3]

  • Place the flask in an ice bath to cool the solution.

2. Catalyst Addition:

  • While stirring the cooled methanol solution, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. Causality: This exothermic addition must be done slowly and with cooling to prevent excessive heat generation. Sulfuric acid acts as the catalyst and also as a dehydrating agent, sequestering the water produced during the reaction.[4]

3. Reflux:

  • Attach a reflux condenser to the flask and secure it with clamps.

  • Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

4. Work-up and Extraction:

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Causality: DCM is an organic solvent immiscible with water, used here to extract the desired ester product from the aqueous phase.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer again with an additional 25 mL of DCM. Combine the organic layers.

5. Neutralization and Washing:

  • Return the combined organic layers to the separatory funnel.

  • Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Shake carefully and vent often, as carbon dioxide gas will be evolved. Causality: The bicarbonate wash neutralizes any remaining sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, pulling it into the aqueous layer as its sodium salt.

  • Drain the organic layer. Wash it once more with 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove any remaining water and residual water-soluble impurities from the organic phase.

6. Drying and Solvent Removal:

  • Drain the washed organic layer into an Erlenmeyer flask and add a small scoop of anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Causality: The anhydrous salt binds to trace amounts of water dissolved in the DCM, thoroughly drying the solution.

  • Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the MgSO₄.

  • Remove the dichloromethane solvent using a rotary evaporator.

7. Purification and Characterization:

  • The resulting crude product, a pale oil or low-melting solid, can be purified further by vacuum distillation or recrystallization from a suitable solvent like hexanes if necessary.

  • The final product, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity. The expected yield is typically in the range of 85-95%.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Acid & Methanol in Round-Bottom Flask B 2. Add H₂SO₄ Catalyst (in Ice Bath) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Quench with Water & Extract with DCM C->D Cool to RT E 5. Wash with NaHCO₃(aq) D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Filter Drying Agent G->H I 9. Evaporate Solvent (Rotary Evaporator) H->I J 10. Final Product (Crude Ester) I->J

Caption: Workflow for the synthesis of the target methyl ester.

Alternative Protocol: Thionyl Chloride Method

For carboxylic acids that are sterically hindered or less reactive, an alternative two-step method via an acyl chloride intermediate often provides higher yields.[7][8]

Principle:

  • Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form a highly reactive 2-chloro-4-fluoro-5-methyl-benzoyl chloride intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[8][9]

  • Esterification: The acyl chloride is not isolated but is reacted directly with anhydrous methanol. The high reactivity of the acyl chloride ensures a rapid and typically quantitative conversion to the methyl ester.

This method avoids the equilibrium limitations of the Fischer esterification but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.[7]

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact. It is also a strong dehydrating agent. Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Methanol (CH₃OH): Toxic and flammable. It can be absorbed through the skin and is harmful if inhaled or ingested, potentially causing blindness or death. Handle only in a fume hood.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhaling fumes and skin contact. All extractions and solvent removal must be performed in a fume hood.

  • Thionyl Chloride (SOCl₂): (For alternative protocol) Highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a dry atmosphere inside a fume hood.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • BYJU'S. (2019). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • University of Massachusetts Lowell. (n.d.). Lab5: Preparation of Methyl Benzoate. [Link]

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Application

Application Note: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester as a Key Intermediate in Pharmaceutical Synthesis

An Application Note and Protocol from the Senior Application Scientist Introduction: The Strategic Value of Fluorinated Building Blocks In modern drug discovery, the strategic incorporation of fluorine atoms into molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its specific substitution pattern—featuring chloro, fluoro, and methyl groups—offers multiple points for synthetic diversification, making it a key intermediate in the development of novel therapeutics.

This document provides a comprehensive guide to the synthesis, handling, and quality control of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, intended for researchers, chemists, and professionals in the pharmaceutical development sector.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

PropertyValue
CAS Number 180339-33-1
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Appearance Off-white to light yellow solid/powder
Purity Typically ≥98%

2.1 Handling and Safety Precautions

As with any laboratory chemical, proper handling is essential. The following guidelines are based on safety data sheets for structurally related compounds.[2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[3][5]

  • First Aid Measures:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]

    • Skin Contact: Immediately wash off with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

    • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

Synthetic Protocols

The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is typically achieved in a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

3.1 Stage 1: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid

The parent acid is not commonly available and must often be synthesized. A logical and efficient route starts from 2-chloro-4-fluorotoluene. This process involves a sequence of chlorination followed by oxidation to yield the desired carboxylic acid. This approach provides a high degree of regiochemical control.

G cluster_0 Synthesis of Carboxylic Acid Precursor A 2-Chloro-4-fluorotoluene (Starting Material) B Side-Chain Chlorination (e.g., with SO2Cl2, radical initiator) A->B C 2-Chloro-4-fluoro-1-(dichloromethyl)benzene B->C D Hydrolysis & Oxidation (e.g., using strong acid or oxidizing agent) C->D E 2-Chloro-4-fluoro-5-methyl-benzoic acid (Intermediate Product) D->E

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid

  • Rationale: This protocol is adapted from methods used for analogous transformations.[6] Side-chain chlorination provides a functional handle that can be readily oxidized to a carboxylic acid, a more robust and direct method than ring-forming strategies.

  • Step 1: Side-Chain Chlorination:

    • To a solution of 2-chloro-4-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux (approx. 77°C).

    • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise over 2-3 hours.

    • Continue refluxing for an additional 4-6 hours until GC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-4-fluoro-1-(dichloromethyl)benzene.

  • Step 2: Hydrolysis and Oxidation:

    • Add the crude dichloromethyl intermediate to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to 100-110°C and maintain for 3-4 hours.[7] The formation of a solid precipitate should be observed.

    • Cool the reaction to room temperature and pour it onto crushed ice.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-4-fluoro-5-methyl-benzoic acid.

3.2 Stage 2: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is a classic acid-catalyzed nucleophilic acyl substitution known as the Fischer esterification.[8]

G cluster_1 Fischer Esterification Mechanism Acid R-COOH (Carboxylic Acid) Protonated_Acid Protonated Carbonyl [R-C(OH)2]+ Acid->Protonated_Acid 1. Protonation (by H2SO4) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Methanol CH3OH (Methanol) Methanol->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer 3. Deprotonation/ Reprotonation Water_Loss Elimination of H2O Proton_Transfer->Water_Loss 4. Water Leaves Ester_Product R-COOCH3 (Methyl Ester) Water_Loss->Ester_Product 5. Deprotonation

Caption: Mechanism of the Fischer Esterification reaction.

Protocol 2: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

  • Rationale: This reaction is governed by Le Chatelier's principle.[9] Using an excess of methanol as both a reagent and a solvent drives the equilibrium towards the product side. A strong acid catalyst, like sulfuric acid, is necessary to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol.[8][10]

  • Procedure:

    • Suspend 2-chloro-4-fluoro-5-methyl-benzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).

    • Place the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

    • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

    • If necessary, purify the product by recrystallization or column chromatography.

Application in API Synthesis: A Versatile Scaffold

The title compound is a precursor to more complex molecules. For instance, it can be readily converted to its amino derivative, 5-amino-2-chloro-4-fluoro-benzoic acid methyl ester, through the reduction of a corresponding nitro group.[11] This amino-ester is a bifunctional molecule primed for further elaboration.

G cluster_2 Potential Downstream Synthetic Utility Start 2-Chloro-4-fluoro-5-amino -benzoic acid methyl ester (Derived Intermediate) Step1 Amide Coupling (with R-COOH, coupling agent) Start->Step1 Step2 Hydrolysis (LiOH, H2O/THF) Start->Step2 Product1 Amide Derivative Step1->Product1 Step3 Cyclization or Further Functionalization Product1->Step3 Product2 Carboxylic Acid Derivative Step2->Product2 Product2->Step3 API_Scaffold Complex API Scaffold Step3->API_Scaffold

Caption: Potential synthetic pathways from a derivative of the title compound.

The amino group can undergo amide bond formation, act as a nucleophile in substitution reactions, or be a key component in the formation of heterocyclic rings. The ester can be hydrolyzed back to the carboxylic acid to participate in its own set of reactions, providing synthetic chemists with orthogonal reactivity and strategic flexibility.

Quality Control and Analytical Protocols

Ensuring the purity and identity of the synthesized intermediate is critical for its successful use in subsequent API synthesis steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis.[12]

Protocol 3: Purity Analysis by Reverse-Phase HPLC

  • Rationale: RP-HPLC is ideal for separating non-volatile aromatic compounds from potential impurities, such as starting materials or side-products.[12] The method is robust, reproducible, and highly sensitive.

  • Instrumentation and Parameters:

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, linear gradient to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~1 mg/mL
  • System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the system is operating correctly.

  • Purity Calculation: Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the chosen wavelength. For definitive quantification, a certified reference standard is required.

5.1 Orthogonal Analytical Methods

For a complete characterization, orthogonal methods are recommended:[12]

  • Gas Chromatography (GC): To quantify residual solvents from the synthesis.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[14]

Conclusion

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a strategically important intermediate whose value lies in its dense and versatile functionalization. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality assessment. By leveraging the principles of classic organic reactions and modern analytical techniques, researchers can confidently produce and utilize this key building block to accelerate the development of next-generation active pharmaceutical ingredients.

References

  • Chen, Y. et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development. Available at: [Link]

  • NextSDS. Methyl 4-chloro-2-fluoro-5-methylbenzoate — Chemical Substance Information. Available at: [Link]

  • Google Patents. (Patent CN106905161A). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (Patent WO2018086789A1). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
  • Google Patents. (Patent CN101948390A). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • University Course Material. Preparation of Methyl Benzoate. Available at: [Link]

  • Google Patents. (Patent CN101434545A). Method for preparing methyl p-chloromethyl benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. Available at: [Link]

  • Google Patents. (Patent CN105732357A). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • University Course Material. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • NextSDS. 2-Chloro-4-fluoro-5-iodo-benzoic acid Methyl ester — Chemical Substance Information. Available at: [Link]

  • Cleanchem. API Intermediates & KSM. Available at: [Link]

  • Google Patents. (Patent CN110903176A). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Schober, M. et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • PubChem. Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. Available at: [Link]

  • Wang, M. (2013). Reversed-phase high performance liquid chromatography separation of 2-(fluorophenyl)-5-methylbenzoxazole and 2-(chlorophenyl)-5-methylbenzoxazole positional isomers. Se Pu. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Google Patents. (Patent CN112645853A). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Sharma, M. et al. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioresources and Bioprocessing. Available at: [Link]

Sources

Method

Application Note: Efficient Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has seen extensive application in the pharmaceutical industry for constructing complex molecular architectures.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging substrate, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, with various arylboronic acids. This transformation yields highly substituted biaryl compounds, which are valuable scaffolds in drug discovery and materials science.

The subject substrate presents several challenges inherent to modern cross-coupling reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[3] Furthermore, the steric hindrance imposed by the ortho-chloro and ortho-methyl groups, combined with the electronic effects of the fluoro and methyl ester substituents, necessitates a carefully optimized catalytic system. This guide provides a robust, field-proven protocol and explains the rationale behind the selection of reagents and conditions to overcome these synthetic hurdles.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate. The oxidative addition of aryl chlorides is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.[3] The use of electron-rich and sterically bulky ligands on the palladium center can facilitate this challenging step.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium center couple. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Cl)L_n] pd0->oa_complex Oxidative Addition (Ar-Cl) transmetal_complex [Ar-Pd(II)-Ar']L_n oa_complex->transmetal_complex Transmetalation (Ar'B(OH)2, Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials
  • 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: [Pd₂(dba)₃] (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous solvent: 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (K₃PO₄, 2.0-3.0 equiv), the palladium catalyst ([Pd₂(dba)₃], 1-2 mol%), and the ligand (SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The addition of a small amount of water can be beneficial for the solubility of the base and can accelerate the reaction.[1]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. The optimal temperature may vary depending on the specific substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[[“]][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]

Workflow Diagram

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Rationale for Experimental Choices

  • Catalyst and Ligand Selection: The use of a palladium(0) source like [Pd₂(dba)₃] is common.[1] For challenging aryl chlorides, highly active catalyst systems are required.[13] Bulky and electron-rich phosphine ligands, such as SPhos (a dialkylbiaryl phosphine), have proven to be highly effective for the Suzuki-Miyaura coupling of aryl chlorides, including sterically hindered substrates.[14] These ligands promote the oxidative addition step and stabilize the catalytically active species.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases are commonly used.[8] Potassium phosphate (K₃PO₄) is often an excellent choice for these couplings, demonstrating broad functional group tolerance and high reactivity.

  • Solvent System: A mixture of an organic solvent and water is frequently employed in Suzuki-Miyaura reactions.[9] 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The addition of water aids in dissolving the inorganic base and can accelerate the transmetalation step.

Data Presentation: Representative Results

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester with various arylboronic acids under the optimized conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-fluoro-5-methyl-benzoic acid methyl ester85
24-Methoxyphenylboronic acid4-Fluoro-2-(4-methoxyphenyl)-5-methyl-benzoic acid methyl ester82
33-Tolylboronic acid4-Fluoro-5-methyl-2-(3-tolyl)-benzoic acid methyl ester88
44-(Trifluoromethyl)phenylboronic acid4-Fluoro-5-methyl-2-(4-(trifluoromethyl)phenyl)-benzoic acid methyl ester79

Troubleshooting

  • Low or No Conversion:

    • Catalyst deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

    • Inefficient oxidative addition: Consider increasing the reaction temperature or using a more electron-rich and bulky ligand.

    • Poorly reactive boronic acid: Consider using the corresponding boronate ester (e.g., pinacol ester) which can exhibit enhanced stability and reactivity.[1]

  • Formation of Side Products:

    • Homocoupling of boronic acid: This can occur at higher temperatures. Reducing the reaction temperature or catalyst loading may mitigate this.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the base is of good quality and used in sufficient excess.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of the challenging substrate, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. By employing a carefully selected palladium catalyst system with a bulky, electron-rich phosphine ligand and an appropriate base, high yields of the desired biaryl products can be achieved. The detailed explanation of the mechanistic rationale and experimental choices provides researchers with the necessary tools to successfully apply and adapt this methodology for the synthesis of a wide range of valuable compounds.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Retrieved from [Link]

  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Development of amide-derived P,O-ligands for Suzuki cross-coupling of aryl chlorides and the asymmetric version - HKUST SPD. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Retrieved from [Link]

  • Highly Efficient Suzuki Coupling of Aryl Chlorides in a Continuous Flow Capillary Microreactor. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd - NSF PAR. Retrieved from [Link]

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Application

The Versatile Scaffold: Application Notes and Protocols for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester in Modern Agrochemical Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and effective crop protection solutions, the strategic exploration of versatile chemical scaffolds is paramount. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective crop protection solutions, the strategic exploration of versatile chemical scaffolds is paramount. Among these, substituted benzoic acid derivatives have historically served as a rich foundation for the discovery of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols centered on 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester , a halogenated and methylated benzoic acid derivative poised for significant applications in agrochemical discovery. While direct public-domain data on this specific ester is nascent, this guide synthesizes established principles from structurally analogous compounds to provide a robust framework for its utilization in research and development.

Part 1: Core Rationale and Strategic Value

The chemical architecture of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester presents a compelling starting point for agrochemical synthesis. The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability – key determinants of biological activity and selectivity.[1] The ester functionality provides a readily modifiable handle for derivatization, enabling the exploration of diverse chemical space.

The primary hypothesis for the application of this scaffold is in the development of novel herbicides, drawing parallels to known benzoic acid herbicides that function as synthetic auxins, disrupting plant growth.[2][3] Furthermore, the documented antimicrobial and insecticidal properties of various benzoic acid derivatives suggest that this scaffold could be a valuable precursor for new fungicides and insecticides.[4][5]

Part 2: Detailed Application in Herbicide Discovery

The most immediate and well-supported application of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is as a key intermediate in the synthesis of novel herbicides. The structural similarity to precursors of commercial herbicides like saflufenacil, which is derived from a related amino-substituted benzoic acid methyl ester, underscores this potential.[6][7]

Hypothetical Pathway to a Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide

This section outlines a hypothetical, yet scientifically grounded, synthetic protocol to a novel PPO-inhibiting herbicide, a class of herbicides known for their rapid and effective weed control.

Workflow for Synthesis of a Novel PPO-Inhibiting Herbicide

G A 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester B Hydrolysis to 2-Chloro-4-fluoro-5-methyl- benzoic acid A->B NaOH / H₂O, Heat C Activation to Acid Chloride B->C SOCl₂ or (COCl)₂ D Amide Coupling with Substituted Aniline C->D Pyridine or Et₃N E Final Herbicide Candidate D->E

Caption: Synthetic workflow from the starting ester to a final herbicide candidate.

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization.

Materials:

  • 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Chloro-4-fluoro-5-methyl-benzoic acid.

Protocol 2: Synthesis of a Novel N-Aryl Benzamide Herbicide Candidate

Objective: To couple the synthesized carboxylic acid with a substituted aniline to generate a novel benzamide with potential herbicidal activity.

Materials:

  • 2-Chloro-4-fluoro-5-methyl-benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline (e.g., 2,4-dichloroaniline)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-Chloro-4-fluoro-5-methyl-benzoic acid (1.0 eq) in dry dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

  • Allow the mixture to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and pyridine (1.5 eq) in dry dichloromethane.

  • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Part 3: Exploration in Fungicide and Insecticide Discovery

The inherent antimicrobial and insecticidal potential of benzoic acid derivatives provides a strong rationale for screening libraries derived from 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester for these activities.[4][5][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1]

SubstituentInfluence on Bioactivity
Chloro Group Enhances lipophilicity, potentially improving cell membrane penetration. Can influence binding to target proteins.
Fluoro Group Increases metabolic stability by blocking sites of oxidative metabolism. Can alter electronic properties and binding interactions.
Methyl Group Provides steric bulk which can enhance selectivity. Increases lipophilicity.
Ester/Amide Linkage Acts as a key hydrogen bond acceptor/donor and provides a point for further chemical modification to optimize activity and physicochemical properties.

Logical Relationship for SAR Exploration

G A 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester B Library of Amide Derivatives A->B Derivatization C High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Agrochemical Candidate E->F

Caption: Workflow for the discovery of agrochemical candidates.

Protocol 3: High-Throughput Screening (HTS) for Antifungal Activity

Objective: To screen a library of derivatives for activity against key plant pathogenic fungi.

Materials:

  • Library of compounds derived from 2-Chloro-4-fluoro-5-methyl-benzoic acid.

  • Plant pathogenic fungi (e.g., Aspergillus niger, Cochliobolus lunatus).[9]

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the growth medium and a standardized suspension of fungal spores.

  • Add the test compounds to the wells at various concentrations. Include positive (commercial fungicide) and negative (solvent only) controls.

  • Incubate the plates at an appropriate temperature for a defined period.

  • Determine the fungal growth inhibition by measuring the optical density at a specific wavelength using a spectrophotometer.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for active compounds.

Part 4: Concluding Remarks and Future Directions

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester represents a promising and under-explored starting point for the discovery of novel agrochemicals. Its substituted phenyl ring provides a solid foundation for the generation of molecules with potent herbicidal, fungicidal, and insecticidal properties. The protocols and workflows detailed in this guide, based on established principles from analogous chemical series, offer a clear and actionable path for researchers to unlock the potential of this versatile scaffold. Future research should focus on the synthesis and screening of diverse libraries derived from this core structure to identify lead compounds for further optimization and development into next-generation crop protection solutions.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of "Benzoic acid, 3-methylphenyl ester" in Agrochemical Synthesis.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4).
  • Li, H., Liu, S., Wang, Q., Yang, Z., Zhou, T., & Yang, L. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.
  • Fasanmade, A. A., & Sofowora, E. A. (2010). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Nigerian Journal of Physiological Sciences, 25(1), 59-63.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Macor, M., Sbardella, G., & et al. (2005). Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 13(18), 5351-5359.
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469.
  • International Journal of Creative Research Thoughts. (2024).
  • Pacific Northwest Pest Management Handbooks. (2025). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES.
  • PubMed. (1995). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. International Journal of Food Microbiology, 28(2), 181-194.
  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.
  • US EPA. (2026, January 22). Herbicides.
  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2999.
  • Applied Weed Science Research. (n.d.). Herbicide Mode of Action and Injury Symptoms.
  • PMC. (1991). Uptake of Benzoic Acid and Chloro-Substituted Benzoic Acids by Alcaligenes denitrificans BRI 3010 and BRI 6011. Applied and Environmental Microbiology, 57(1), 127-132.
  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279.
  • SciELO. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(1).
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4536-4547.
  • Journal of Medical, Chemical and Biomedical Engineering. (2025). Applications and properties of hydrogels suitable for the agricultural industry.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • Agriallis. (n.d.). Hydrogel – AN UPCOMING STORYLINE OF AGRICULTURE.
  • PMC. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE, 13(12), e0208552.
  • PMC. (2023). Hydrogels improved parsley (Petroselinium crispum(Mill.) Nyman) growth and development under water deficit stress. PLoS ONE, 18(3), e0283437.
  • MDPI. (2026). Hydrogel Development, Processing and Applications in Agriculture: A Review. Polymers, 18(6), 987.
  • DOKUMEN.PUB. (n.d.). Next-Generation Algae, Volume 1: Applications in Agriculture, Food and Environment.
  • NextSDS. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester. Retrieved from [Link]

  • AERU. (2025). 2-chloro-4-methylsulfonyl-benzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

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Method

Application Note: Reagents and Protocols for the Esterification of 2-Chloro-4-fluoro-5-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating technical guide for the conversion of 2-Chloro-4-fluoro-5-methylbenzoic acid t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating technical guide for the conversion of 2-Chloro-4-fluoro-5-methylbenzoic acid to its corresponding methyl ester.

Substrate Mechanistic Profiling

The synthesis of 2-Chloro-4-fluoro-5-methylbenzoic acid methyl ester is a critical transformation in the development of complex agrochemicals and pharmaceutical intermediates. However, the starting material, 2-Chloro-4-fluoro-5-methylbenzoic acid, presents a unique set of stereoelectronic challenges that must dictate your choice of reagents:

  • Steric Hindrance (Ortho-Chloro Effect): The chlorine atom at the ortho position creates significant steric bulk directly adjacent to the carboxylate group. This physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles (such as methanol) during a direct acid-catalyzed esterification.

  • Electronic Deactivation (Para-Fluoro Effect): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), slightly deactivating the aromatic ring and stabilizing the carboxylate anion, which reduces its nucleophilicity in substitution reactions.

  • Causality in Method Selection: Because of this hindered microenvironment, traditional equilibrium-driven methods (like Fischer esterification) are kinetically sluggish. To achieve high yields, the methodology must either bypass the carbonyl carbon's steric shield via an SN​2 mechanism on the alkylating agent, or convert the carboxylic acid into a highly reactive, planar intermediate (such as an acid chloride)[1].

DecisionTree Substrate Hindered Benzoic Acid (Ortho-Chloro Substituted) Q1 Is the substrate sensitive to strong acids? Substrate->Q1 Yes Yes Q1->Yes No No Q1->No MethodBase Base-Promoted Alkylation (MeI, K2CO3, DMF) Yes->MethodBase Avoids HCl/H2SO4 MethodAcid Acid Chloride Route (SOCl2, MeOH) No->MethodAcid High Yield, Fast MethodFischer Fischer Esterification (H2SO4, MeOH) No->MethodFischer Low Cost, Slower

Caption: Decision matrix for selecting the optimal esterification methodology.

Quantitative Data: Method Comparison

To facilitate rapid decision-making in a high-throughput or scale-up environment, the following table summarizes the performance metrics of the three primary esterification strategies for this specific substrate.

ParameterMethod A: Acid Chloride (SOCl₂ / MeOH)Method B: Alkylation (MeI / K₂CO₃)Method C: Fischer (H₂SO₄ / MeOH)
Primary Reagents SOCl₂, DMF (cat), MeOH, TEAMeI, K₂CO₃, DMFH₂SO₄, MeOH
Reaction Time 3 – 6 hours4 – 6 hours12 – 24 hours
Typical Yield 85 – 95%90 – 98%60 – 75%
Steric Tolerance Excellent (Planar intermediate)Excellent ( SN​2 on MeI)Poor (Direct attack on carbonyl)
Scalability High (Standard for multi-kg scale)Medium (MeI is highly toxic/volatile)High (Low cost, but low yield)

Experimental Protocols & Causality

Method A: Thionyl Chloride Activation (Recommended for Scale-Up)

This two-step, one-pot procedure overcomes steric hindrance by converting the carboxylic acid into a highly electrophilic acid chloride intermediate[2].

Step-by-Step Workflow:

  • Activation: Suspend 2-Chloro-4-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic species acts as a catalyst, dramatically accelerating the conversion of the hindered acid to the acid chloride at lower temperatures.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. Attach a reflux condenser and heat to reflux for 2–4 hours.

    • Causality: Dropwise addition controls the exothermic release of SO₂ and HCl gases. Reflux ensures complete conversion.

  • Concentration: Evaporate the DCM and excess SOCl₂ under reduced pressure.

    • Causality: Removing unreacted SOCl₂ is critical. If left in the flask, it will react exothermically with methanol to form dimethyl sulfite and excess HCl, complicating the workup and reducing the isolated yield[2].

  • Esterification: Resuspend the crude acid chloride in anhydrous DCM at 0 °C. Add anhydrous methanol (5.0 eq) followed by dropwise addition of triethylamine (TEA) (2.0 eq).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution. This prevents acidic side reactions and drives the reaction to completion.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation: The NaHCO₃ wash chemically validates the reaction by extracting any unreacted carboxylic acid into the aqueous layer as a sodium salt. A clean baseline on a normal-phase TLC plate confirms the successful removal of the starting material.

Workflow Start 2-Chloro-4-fluoro-5-methylbenzoic acid Step1 Add SOCl2 (1.5 eq) + DMF (cat) in DCM Start->Step1 Activation Int Acid Chloride Intermediate (Planar, Electrophilic) Step1->Int Reflux, 2-4h (-SO2, -HCl) Step2 Add MeOH (5.0 eq) + TEA (2.0 eq) at 0°C Int->Step2 Nucleophilic Attack Product 2-Chloro-4-fluoro-5-methylbenzoic acid methyl ester Step2->Product HCl Neutralization

Caption: Workflow for the SOCl2-mediated esterification of hindered benzoic acids.

Method B: Base-Promoted Alkylation (Recommended for High Purity/Small Scale)

This method completely bypasses the steric hindrance of the ortho-chloro group by shifting the site of nucleophilic attack away from the hindered carbonyl carbon to the unhindered carbon of methyl iodide.

Step-by-Step Workflow:

  • Deprotonation: Dissolve the starting acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature.

    • Causality: K₂CO₃ deprotonates the carboxylic acid. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the carboxylate anion "naked" and highly reactive.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Stir at room temperature for 4–6 hours.

    • Causality: The highly nucleophilic carboxylate attacks the electrophilic methyl group of MeI via a clean SN​2 mechanism. The transition state occurs far from the bulky aromatic ring, ensuring a rapid reaction despite the ortho-chloro group.

  • Self-Validating Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x) and brine (1x).

    • Validation: DMF is highly miscible with water. The triple aqueous wash is a self-validating step to ensure complete removal of DMF. If DMF remains, it will appear as a high-boiling solvent front on TLC or as distinct peaks (~2.8, 2.9, 8.0 ppm) in the ¹H-NMR spectrum.

Method C: Fischer Esterification (Acid-Catalyzed)

While less efficient for hindered substrates, this classic method is utilized when avoiding toxic alkylating agents or harsh chlorinating reagents is necessary[3].

Step-by-Step Workflow:

  • Setup: Dissolve the acid (1.0 eq) in a large excess of methanol (20–50 eq). Carefully add concentrated H₂SO₄ (0.2 eq).

    • Causality: Methanol serves as both the reactant and the solvent. According to Le Chatelier's Principle, this massive excess is required to drive the equilibrium toward the ester product[4]. H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity to help overcome the steric hindrance.

  • Reaction: Heat the mixture to reflux for 12–24 hours.

    • Causality: Due to the ortho-chloro group, the activation energy for the tetrahedral intermediate is high. Extended thermal energy is required to achieve meaningful conversion.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous phase is basic (pH 8).

    • Validation: The evolution of CO₂ gas (bubbling) during the NaHCO₃ wash is a physical, self-validating indicator of active neutralization. The cessation of bubbling confirms that the H₂SO₄ catalyst and any unreacted starting material have been successfully neutralized and extracted[5].

References

  • Reactions of Carboxylic Acids - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) Source: commonorganicchemistry.com URL:[Link]

  • Lab5 Procedure Esterification Source: tcu.edu URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to optimize the synthesis and improv...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common issues encountered during the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, providing explanations and actionable solutions.

Question: My yield of 2-Chloro-4-fluoro-5-methyl-benzoic acid from the oxidation of 2-chloro-4-fluoro-5-methyltoluene is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the oxidation of the toluene precursor to the carboxylic acid are a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Oxidation: The methyl group on the electron-deficient aromatic ring can be resistant to oxidation.

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reflux time or temperature to ensure the reaction goes to completion.

      • Optimize Oxidant-to-Substrate Ratio: Ensure a sufficient molar excess of the oxidizing agent, such as potassium permanganate (KMnO₄), is used. A common starting point is 3-4 equivalents of KMnO₄ per equivalent of the toluene derivative.

      • Ensure Efficient Stirring: The reaction mixture is often heterogeneous. Vigorous stirring is crucial to maximize the contact between the reactants.

  • Side Reactions: Over-oxidation or degradation of the aromatic ring can occur under harsh conditions.

    • Troubleshooting Steps:

      • Control the Rate of Oxidant Addition: Add the oxidizing agent portion-wise or as a solution dropwise to maintain better control over the reaction exotherm.

      • Maintain Optimal pH: For permanganate oxidations, the reaction is typically performed under basic conditions (e.g., using NaOH or KOH). Ensure the pH remains basic throughout the reaction to prevent the formation of acidic byproducts that can catalyze degradation.

  • Product Loss During Workup: The benzoic acid product is isolated by acidification of the aqueous solution.

    • Troubleshooting Steps:

      • Ensure Complete Precipitation: After the reaction, the mixture is filtered to remove manganese dioxide (MnO₂), and the filtrate is acidified. Ensure the pH is sufficiently acidic (pH ~2) to fully precipitate the carboxylic acid.

      • Thorough Extraction: If the product has some solubility in water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after acidification to maximize recovery.

Question: I am observing significant amounts of unreacted 2-Chloro-4-fluoro-5-methyl-benzoic acid after the esterification step. How can I drive the reaction to completion?

Answer:

The Fischer-Speier esterification is an equilibrium-controlled reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, resulting in incomplete conversion.

  • Driving the Equilibrium Forward:

    • Troubleshooting Steps:

      • Use a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side. A 20-50 fold excess is recommended.[1][2]

      • Water Removal:

        • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed.[3]

        • Drying Agents: The inclusion of molecular sieves in the reaction mixture can sequester water. However, their effectiveness can be limited at higher temperatures.[3][4]

      • Increase Catalyst Loading: A slight increase in the amount of the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) can accelerate the rate at which equilibrium is reached.[1]

  • Alternative Esterification Methods: For sterically hindered or less reactive carboxylic acids, alternative methods may provide higher yields.

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[1]

    • Mitsunobu Reaction: This reaction utilizes a phosphine reagent and an azodicarboxylate for mild esterification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid?

A1: The most common and cost-effective starting material is 2-chloro-4-fluoro-5-methyltoluene. This can be oxidized to the desired carboxylic acid.[5]

Q2: What is the standard protocol for the methyl esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid?

A2: The most straightforward method is the Fischer-Speier esterification. This involves refluxing the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][3]

Q3: Are there any alternative, potentially higher-yielding, esterification methods?

A3: Yes, for fluorinated aromatic carboxylic acids, using a heterogeneous catalyst like UiO-66-NH₂ has been shown to be effective and can lead to high conversion yields.[6][7][8] This method also simplifies purification as the catalyst can be filtered off. Microwave-assisted esterification in a sealed vessel has also been reported to improve yields and reduce reaction times for some substrates.[4][9]

Q4: What are the common impurities I should look for, and how can I remove them?

A4:

  • From the Oxidation Step: The primary impurity is often unreacted 2-chloro-4-fluoro-5-methyltoluene. This can be removed during the basic workup, as the acidic product will be soluble in the aqueous base, while the non-acidic starting material will remain in the organic phase.

  • From the Esterification Step: The main impurity is typically the starting carboxylic acid. This can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[1] The unreacted acid will be converted to its salt and move into the aqueous layer.

  • Purification of the Final Ester: The final product, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or dichloromethane/hexane).[10]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5:

  • Thin Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is the preferred method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid

This protocol is adapted from general procedures for the oxidation of substituted toluenes.[5]

Materials:

  • 2-chloro-4-fluoro-5-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluoro-5-methyltoluene (1.0 eq) in an aqueous solution of NaOH (e.g., 1 M).

  • Heat the mixture to reflux.

  • Slowly add a solution of KMnO₄ (3.0-4.0 eq) in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue the addition until a persistent purple color is observed, indicating an excess of KMnO₄.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated HCl until the pH is acidic (~pH 2), which will precipitate the 2-Chloro-4-fluoro-5-methyl-benzoic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (Fischer-Speier Esterification)

This protocol is based on the classical Fischer-Speier esterification method.[1][2]

Materials:

  • 2-Chloro-4-fluoro-5-methyl-benzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-4-fluoro-5-methyl-benzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 eq).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid catalyst and unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Esterification Methods

MethodCatalystConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or p-TsOHReflux in excess methanolSimple, inexpensive reagentsEquilibrium limited, may require harsh conditions
Steglich DCC/DMAPRoom temperatureMild conditions, high yieldStoichiometric amounts of coupling agents needed, byproduct removal
Mitsunobu PPh₃/DEAD (or DIAD)0 °C to room temperatureMild conditions, stereospecificStoichiometric phosphine and azodicarboxylate required
Heterogeneous Catalysis UiO-66-NH₂150 °C in methanolCatalyst is recyclable, easy separationHigher temperature may be required, catalyst synthesis

Visualizations

SynthesisWorkflow start 2-chloro-4-fluoro-5-methyltoluene oxidation Oxidation (KMnO4, NaOH, H2O, Reflux) start->oxidation acid 2-Chloro-4-fluoro-5-methyl-benzoic acid oxidation->acid esterification Esterification (MeOH, H2SO4, Reflux) acid->esterification ester 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester esterification->ester

Caption: Overall synthetic workflow.

TroubleshootingTree start Low Yield of Final Ester check_acid Check Purity and Yield of Intermediate Acid start->check_acid low_acid_yield Low Acid Yield check_acid->low_acid_yield Problem in Oxidation low_ester_yield Low Esterification Yield check_acid->low_ester_yield Problem in Esterification incomplete_ox Incomplete Oxidation? - Increase reaction time/temp - Increase oxidant ratio low_acid_yield->incomplete_ox workup_loss_ox Workup Loss (Oxidation)? - Ensure complete precipitation - Thorough extraction low_acid_yield->workup_loss_ox incomplete_ester Incomplete Esterification? - Use excess methanol - Remove water (Dean-Stark) - Increase catalyst low_ester_yield->incomplete_ester alt_ester Consider Alternative Methods (Steglich, Mitsunobu, etc.) incomplete_ester->alt_ester

Sources

Optimization

Technical Support Center: Column Chromatography of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-4-fluoro-5-methyl-benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS: 1807267-94-2) . As a halogenated aromatic ester, this molecule presents unique chromatographic challenges, including semi-volatility, co-elution with structurally similar regioisomers, and sensitivity to harsh conditions. This guide provides a self-validating standard operating procedure (SOP) and a mechanistic troubleshooting matrix designed to ensure high-purity recovery.

Part 1: Standard Operating Procedure (SOP) for Purification

Self-Validating Workflow for Normal-Phase Silica Gel Chromatography

1. Pre-Column Matrix Cleanup (Liquid-Liquid Extraction): Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer twice with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This step deprotonates any unreacted 2-chloro-4-fluoro-5-methyl-benzoic acid starting material, driving it into the aqueous layer as a water-soluble carboxylate salt[1]. Removing the highly polar acid prior to chromatography prevents column overloading and baseline streaking.

2. Stationary Phase Preparation (Slurry Packing): Prepare a slurry of high-purity normal-phase silica gel (230–400 mesh) in 100% hexanes. Pour the slurry smoothly into a glass column. Causality: Slurry packing ensures a homogeneous stationary phase bed, preventing the air pockets and channeling that cause band broadening and poor resolution[2].

3. Sample Loading (Dry Loading Technique): Dissolve the acid-free organic residue in a minimal volume of dichloromethane (DCM). Add a small mass of silica gel (approx. 2-3 times the crude mass) and concentrate to dryness under reduced pressure to form a free-flowing powder. Load this powder evenly onto the top of the column bed. Causality: Dry loading prevents the "solvent front effect" where a polar loading solvent prematurely drags the non-polar ester down the column, ruining the separation[1].

4. Gradient Elution: Initiate elution with 100% hexanes (1-2 column volumes). Gradually transition to a shallow isocratic mixture of 98:2 to 95:5 Hexanes:Ethyl Acetate[3]. Causality: Halogenated methyl benzoates are highly non-polar and elute rapidly. A shallow gradient ensures the target ester separates from any closely related, non-polar halogenated impurities[4].

5. Fraction Analysis & Isolation: Monitor the eluent fractions via Thin-Layer Chromatography (TLC). The target molecule is highly conjugated and will exhibit strong UV absorbance at 254 nm[2]. Combine the product-containing fractions and remove the solvent via rotary evaporation. Critical: Maintain the water bath temperature strictly below 30°C[5].

Part 2: Troubleshooting Guide & FAQs

Q1: My target ester is co-eluting with the unreacted carboxylic acid starting material. How can I improve resolution? A1: Mechanistic Cause: Carboxylic acids are highly polar and strongly hydrogen-bond with the active silanol (-SiOH) groups on the silica gel. However, if the column is overloaded or if the sample was loaded in a solvent that is too polar, the acid's retention capacity is exceeded. It will streak through the column and co-elute with your non-polar ester[1]. Corrective Action: Do not rely on chromatography to separate the acid. Implement the pre-column aqueous basic wash (SOP Step 1). If you must separate them on the column, ensure you are using a strictly non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and adhere to a crude-to-silica mass ratio of 1:50 to 1:100.

Q2: The recovery yield of my purified ester is unexpectedly low (<50%), despite TLC showing complete conversion in the reaction. Where did it go? A2: Mechanistic Cause: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (MW 202.61 g/mol ) is a relatively small, halogenated aromatic compound. This imparts a significant degree of semi-volatility. Prolonged exposure to high vacuum or elevated temperatures during solvent evaporation causes the product to co-distill or sublimate alongside the mobile phase[5]. Additionally, esters can undergo premature hydrolysis if washed with strong bases (like NaOH) instead of mild bases[1]. Corrective Action: Optimize your isolation parameters. Limit the rotary evaporator water bath to ≤30°C. Once the bulk solvent is removed, do not leave the purified oil on a high-vacuum manifold (lyophilizer/Schlenk line) for more than 10-15 minutes. Use only NaHCO₃ for basic washes.

Q3: I am observing poor peak shape and "streaking" of the ester on my TLC plates and column. What causes this? A3: Mechanistic Cause: Streaking of a non-polar ester is rarely a chemical interaction issue; it is almost always a physical symptom of column channeling (poor packing) or overloading the stationary phase[2]. Corrective Action: First, verify your TLC sample concentration; overloading the capillary spot causes artificial streaking. For the column, ensure it is slurry-packed rather than dry-packed to eliminate irregular flow paths[2].

Q4: I cannot separate my target compound from a halogenated regioisomer byproduct. They have the exact same Rf value. A4: Mechanistic Cause: Regioisomers of halogenated methyl benzoates possess nearly identical dipole moments and lipophilicity, making them notoriously difficult to resolve on standard normal-phase silica gel relying solely on polar interactions[6]. Corrective Action: Transition to a highly optimized, ultra-shallow isocratic elution (e.g., 99:1 Hexanes:EtOAc or 100% Toluene). If normal-phase chromatography fails, you must switch to an orthogonal separation mechanism, such as Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient. Reverse-phase separates based on subtle differences in hydrophobic surface area rather than polar interactions.

Part 3: Quantitative Data & Parameters

Table 1: Recommended Chromatographic Parameters for Halogenated Methyl Benzoates

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for resolving structurally similar non-polar aromatic compounds.
Mobile Phase Hexanes / EtOAc (98:2 to 95:5)Halogenated esters are highly non-polar; strong solvents will cause premature co-elution[3].
Sample Loading Dry Loading (on Silica)Prevents the "solvent front effect" and ensures a narrow initial analyte band[1].
Detection Method UV Absorbance (254 nm)The conjugated aromatic ring provides strong chromophoric activity for easy tracking[2].
Evaporation Temp ≤ 30°CPrevents volatilization and loss of the low-molecular-weight ester during concentration[5].
Part 4: Process Visualization

Workflow Crude Crude Mixture BasicWash Basic Wash (NaHCO3) Crude->BasicWash CheckAcid Acid Removed? BasicWash->CheckAcid CheckAcid->BasicWash No Chromatography Silica Gel Column (Hexane/EtOAc) CheckAcid->Chromatography Yes CheckIsomer Isomers Resolved? Chromatography->CheckIsomer ReversePhase Switch to C18 HPLC CheckIsomer->ReversePhase No Evap Rotary Evap (T < 30°C) CheckIsomer->Evap Yes ReversePhase->Evap Pure Purified Target Ester Evap->Pure

Fig 1. Purification workflow and troubleshooting decision matrix for halogenated methyl esters.

Part 5: References
  • BenchChem. "Technical Support Center: Purification of Esterification Mixtures". BenchChem. URL: 1

  • BenchChem. "Methyl 3-(cyanomethyl)benzoate | 68432-92-8". BenchChem. URL: 3

  • Frontier, Alison. "Chromatography: About - Department of Chemistry". University of Rochester (Not Voodoo). URL: 2

  • National Institutes of Health (NIH) / PMC. "Preparation of fatty acid methyl esters for gas-liquid chromatography". URL: 5

  • The Journal of Organic Chemistry. "Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C–H Amidation". ACS Publications. URL: 4

  • The Journal of Organic Chemistry. "Mechanochemical-Cascaded C–N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents". ACS Publications. URL: 6

Sources

Troubleshooting

Troubleshooting incomplete conversion in 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester reactions

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges, particularly incomplete conversion, during the esterification process.

I. Understanding the Reaction: Fischer-Speier Esterification

The conversion of 2-Chloro-4-fluoro-5-methyl-benzoic acid to its methyl ester is most commonly achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The equilibrium nature of this reaction is a critical factor and often the primary cause of incomplete conversion.[1][3]

The reaction mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[1][4]

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon.[4]

  • Proton transfer.[1]

  • Elimination of a water molecule to form the ester.[4][5]

Because each step is reversible, the presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, hindering the formation of the desired ester.[6][7] Therefore, a key strategy to achieve high conversion is to shift the equilibrium towards the products.

II. Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester:

Q1: My reaction has stalled, and TLC/GC analysis shows a significant amount of starting carboxylic acid remaining. What is the most likely cause?

A1: The most probable cause is that the reaction has reached equilibrium.[3] To drive the reaction to completion, you need to shift the equilibrium to favor the product. This can be achieved by either using a large excess of the alcohol (methanol in this case) or by actively removing the water that is formed during the reaction.[1][5]

Q2: I'm using a large excess of methanol, but the conversion is still not complete. What else can I do?

A2: While using excess methanol is a good strategy, the water produced can still limit the reaction. Consider removing water using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a drying agent such as molecular sieves to the reaction mixture.[1][3][8]

Q3: What is the optimal temperature for this esterification?

A3: Generally, heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate.[6] The exact temperature will depend on the boiling point of the alcohol being used (for methanol, this is approximately 65°C).

Q4: How long should I run the reaction?

A4: Reaction times can vary from a few hours to overnight.[4] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[9] The reaction is complete when no further consumption of the starting material is observed.

Q5: I'm observing the formation of an unknown byproduct. What could it be?

A5: While Fischer esterification is generally a clean reaction, side reactions can occur, especially at high temperatures or with prolonged reaction times. Potential side reactions could include dehydration of the alcohol or other acid-catalyzed processes. Analyzing the byproduct by mass spectrometry or NMR will be necessary for definitive identification.

III. In-Depth Troubleshooting Guide

When faced with incomplete conversion, a systematic approach to troubleshooting is essential. This guide will walk you through a logical workflow to identify and resolve the issue.

Logical Troubleshooting Workflow

G cluster_C Reaction Condition Optimization A Incomplete Conversion Observed B Verify Purity of Starting Materials A->B Is starting material pure? B->A No, purify and restart C Optimize Reaction Conditions B->C Yes D Investigate Work-up & Purification C->D Is conversion still low? F F C->F No, problem solved C1 Increase Excess of Methanol C->C1 E Consider Alternative Esterification Methods D->E Yes D->F No, problem solved E->F Successful conversion C2 Implement Water Removal C1->C2 C3 Check Catalyst Activity & Loading C2->C3 C4 Adjust Temperature & Time C3->C4

Caption: A flowchart for troubleshooting incomplete esterification.

Step 1: Purity of Starting Materials and Reagents

The quality of your starting materials can significantly impact the reaction outcome.

  • 2-Chloro-4-fluoro-5-methyl-benzoic acid: Ensure the starting carboxylic acid is pure and dry. The presence of impurities can inhibit the reaction.

  • Methanol: Use anhydrous (dry) methanol. Water in the alcohol will directly shift the equilibrium towards the reactants.[10]

  • Acid Catalyst: Use a fresh, high-quality acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[11] Old or improperly stored catalysts may have absorbed moisture, reducing their effectiveness.

Step 2: Systematic Optimization of Reaction Conditions

If starting materials are pure, the next step is to optimize the reaction parameters.

ParameterStandard ConditionTroubleshooting ActionRationale
Methanol 10-20 equivalentsIncrease to 50-100 equivalents or use as the solventDrives the equilibrium towards the product side according to Le Chatelier's principle.[1]
Water Removal NoneAdd a Dean-Stark trap with toluene or add 3Å or 4Å molecular sievesActively removes water, a product of the reaction, to shift the equilibrium forward.[3][8]
Catalyst Loading 1-5 mol%Increase to 5-10 mol%Ensures sufficient protonation of the carboxylic acid to initiate the reaction.
Temperature RefluxMaintain a steady refluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
Reaction Time 4-8 hoursMonitor by TLC/GC and extend reaction time as neededAllows the reaction to proceed closer to completion, especially if the starting material is sterically hindered.
Step 3: Work-up and Purification

Improper work-up can lead to the hydrolysis of the newly formed ester back to the carboxylic acid.

  • Neutralization: After the reaction is complete, it is crucial to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a mild base like a saturated sodium bicarbonate solution.[11][12]

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.[12]

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.

Step 4: Alternative Esterification Methods

If Fischer esterification continues to yield poor results, consider alternative methods, especially if steric hindrance is a suspected issue.[13][14]

  • Acid Chloride Formation followed by Alcoholysis: This is a two-step, non-reversible method.

    • Step 1: Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16][17] This reaction typically proceeds to completion.

    • Step 2: Reaction with Methanol: The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester.

G A 2-Chloro-4-fluoro-5-methyl-benzoic acid C 2-Chloro-4-fluoro-5-methyl-benzoyl chloride A->C + B Thionyl Chloride (SOCl₂) B->C + E 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester C->E + D Methanol D->E +

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Optimization

Technical Support Center: Optimizing Crystallization of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. Our goal is to move beyond simple protocols and offer a framework for rational decision-making, troubleshooting, and optimization based on fundamental physicochemical principles.

Section 1: Understanding the Molecule for Rational Solvent Selection

The successful crystallization of any compound begins with a deep understanding of its molecular structure and how that structure interacts with potential solvents. 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a substituted aromatic ester. Its key features are:

  • Aromatic Ring: The benzene core provides a rigid, planar structure, making it susceptible to π-π stacking interactions in the crystal lattice. This feature suggests that solvents with aromatic character, like toluene, could be a good choice.[1]

  • Ester Group (-COOCH₃): This group introduces polarity and a potential hydrogen bond acceptor site. Solvents like ethyl acetate are often effective for esters.[2]

  • Halogen Atoms (Cl, F): The chloro and fluoro substituents increase the molecule's polarity and can participate in halogen bonding, influencing crystal packing.

  • Methyl Group (-CH₃): A non-polar group that contributes to van der Waals interactions.

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.

Systematic Solvent Screening

A systematic approach to solvent selection is critical. We recommend testing solubility in a range of solvents with varying polarities. A good starting point is to test the solubility of a few milligrams of your compound in ~0.5 mL of solvent at room temperature and then upon heating.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolvent ExamplePolarity IndexBoiling Point (°C)Rationale & Considerations
Non-Polar Heptane/Hexane0.198 / 69Likely a poor solvent on its own, but excellent as an "anti-solvent" to induce precipitation when added to a solution of the compound in a more polar solvent.[4]
Non-Polar (Aromatic) Toluene2.4111The aromatic ring may interact favorably with the compound's benzene core, potentially leading to good quality crystals.[1][5]
Ethers Methyl tert-butyl ether (MTBE)2.555A good intermediate polarity solvent. Less volatile and safer than diethyl ether.
Chloroalkanes Dichloromethane (DCM)3.140Often dissolves many organics, but its high volatility can lead to rapid, uncontrolled crystallization via evaporation. Use with caution.[1][5]
Esters Ethyl Acetate4.477A very common and effective choice for moderately polar compounds like esters.[1]
Ketones Acetone5.156Can be a powerful solvent, but its low boiling point and high volatility can make controlled cooling difficult.
Alcohols Isopropanol (IPA) / Ethanol3.9 / 4.382 / 78The hydroxyl group allows for hydrogen bonding. May be too polar, but worth testing. Often used in solvent/anti-solvent pairs with water.[4][5]
Nitriles Acetonitrile5.882A polar aprotic solvent that can be effective for compounds with aromatic rings.[5]
Section 2: Experimental Protocol for Cooling Crystallization

This protocol provides a robust starting point for crystallizing 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add your crude 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

  • Solvent Addition: Add the chosen solvent (e.g., Ethyl Acetate) portion-wise while stirring and gently warming the mixture on a hotplate. Add just enough solvent to fully dissolve the solid at a temperature near the solvent's boiling point. Expertise Note: Using the absolute minimum amount of hot solvent is key to maximizing yield, but starting with a slight excess (10-20% more) can prevent premature crystallization and make the process more controllable, especially during initial trials.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities or particulates are visible in the hot solution, perform a hot filtration. Place a small amount of filter aid (e.g., Celite) in a pre-warmed filter funnel and filter the hot solution into a clean, pre-warmed flask. This step is crucial for removing nucleation sources that can lead to poor crystal quality.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Rapid cooling causes the solution to become highly supersaturated very quickly, leading to the formation of many small nuclei and resulting in a microcrystalline powder.[3] Slow, undisturbed cooling allows for the growth of fewer, larger, and purer crystals.

  • Inducing Nucleation (If Necessary): If no crystals have formed after the solution has reached room temperature, the solution may be supersaturated.[7] To induce crystallization, you can:

    • Gently scratch the inner wall of the flask at the air-liquid interface with a clean glass rod.[6][8]

    • Add a single "seed" crystal from a previous successful crystallization.[6][8]

  • Further Cooling: Once crystal growth has started, you may place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.

Q1: My compound will not crystallize from solution, even after cooling.

  • Possible Cause 1: Insufficient Supersaturation. You may have used too much solvent.[7]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[3][6][7]

  • Possible Cause 2: High Solubility. The compound is too soluble in the chosen solvent, even at low temperatures.[3][8]

    • Solution: You must select a different solvent or employ an anti-solvent technique. Add a "poor" solvent (an "anti-solvent" in which your compound is insoluble, like heptane) dropwise to the solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.[3][8]

Q2: My compound has "oiled out" instead of forming crystals.

  • Symptom: A second liquid phase (an oil) forms instead of a solid crystalline material.

  • Possible Cause 1: High Solute Concentration. The solution is too concentrated, and the compound comes out of solution at a temperature above its melting point.[3]

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (10-20%) more of the "good" solvent, and then allow it to cool more slowly.[6][7]

  • Possible Cause 2: Presence of Impurities. Impurities can depress the melting point and interfere with lattice formation.[3]

    • Solution: Consider purifying the crude material first using another technique, such as column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution and performing a hot filtration can sometimes remove colored impurities that inhibit crystallization.[6]

  • Possible Cause 3: Rapid Cooling. The solution was cooled too quickly.[3]

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very slow cooling rate.[7]

Q3: The crystals are very fine needles or a powder. How can I grow larger crystals?

  • Possible Cause: High Rate of Nucleation. Too many crystal nuclei formed at once, competing for the solute and preventing any of them from growing large.[3] This is typically caused by cooling too quickly or excessive agitation.[3]

    • Solution 1: Slow Down Cooling. This is the most effective method. A slower cooling rate reduces the level of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.[6][9]

    • Solution 2: Reduce Concentration. Use slightly more solvent than the minimum required for dissolution. This will lower the overall supersaturation and can promote slower, more orderly growth.[6]

    • Solution 3: Minimize Disturbances. Ensure the crystallization flask is left in a location free from vibrations.[3]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between a single-solvent and a multi-solvent (anti-solvent) system?

A: Always aim for a single-solvent system first, as it is simpler and often yields better results. A good single solvent will show a large difference in compound solubility between its boiling point and room temperature. If you cannot find a single solvent that works well (i.e., the compound is either too soluble in all hot solvents or too insoluble), then a multi-solvent system is the next logical choice. The key is to find a "good" solvent that readily dissolves your compound and a "poor" (but miscible) anti-solvent that does not.[3][4]

Q: What is the scientific purpose of "scratching" the flask or "seeding"?

A: Both techniques are methods to overcome the kinetic barrier to nucleation.[3] A supersaturated solution is thermodynamically unstable, but it may remain in a liquid state because the initial formation of a crystal nucleus is an energetically demanding step.

  • Scratching: Creates microscopic imperfections and high-energy sites on the glass surface that can act as templates for crystal nucleation.[6][8]

  • Seeding: Involves adding a pre-existing crystal of the pure compound. This seed provides a perfect template, bypassing the initial nucleation step entirely and allowing for growth to begin immediately from the stable crystal surface.[6][8]

Q: How can I control the crystal morphology (e.g., needles vs. blocks)?

A: Crystal morphology, or shape, is determined by the relative growth rates of different crystal faces.[9][10] While challenging to control precisely, it can be influenced by several factors:

  • Solvent: The solvent can interact differently with various crystal faces, slowing the growth of some relative to others. Crystallizing the same compound from different solvents (e.g., toluene vs. ethyl acetate) can produce different habits.[9][11]

  • Supersaturation & Cooling Rate: High supersaturation (from rapid cooling) often leads to needle-like morphologies, as the crystal grows fastest along a single axis.[11] Slower cooling and lower supersaturation tend to produce more block-like, thermodynamically stable crystals.[9]

  • Additives: Even small amounts of impurities or specifically chosen additives can adsorb to certain crystal faces and inhibit their growth, thereby changing the overall shape.[11]

Section 5: Visual Workflows
Diagram 1: Solvent Selection Decision Tree

SolventSelection start Start: Crude Compound test_sol Test solubility in 0.5 mL of a 'Good' Solvent (e.g., Ethyl Acetate) start->test_sol dissolves_rt Dissolves at Room Temp? test_sol->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No too_soluble Result: Too Soluble. Try a less polar solvent (e.g., Toluene) or use as the 'good' solvent in a multi-solvent system. dissolves_rt->too_soluble Yes insoluble Result: Insoluble. Try a more polar solvent (e.g., Acetonitrile) or use as the 'anti-solvent'. dissolves_hot->insoluble No ideal Result: Ideal Solvent Found. Proceed with cooling crystallization. dissolves_hot->ideal Yes

Caption: A decision tree for initial solvent screening.

Diagram 2: Crystallization Troubleshooting Flowchart

Troubleshooting start Cooled Solution check_crystals Are there Crystals? start->check_crystals issue What is the Issue? check_crystals->issue No success Crystals Formed check_crystals->success Yes oiling_out Oiling Out issue->oiling_out Liquid Oil Formed fine_powder Fine Powder / Needles issue->fine_powder Solid Formed no_crystals No Crystals issue->no_crystals No Solid Formed solution2 Action: Re-heat, add more solvent, and cool much slower. oiling_out->solution2 solution3 Action: Re-dissolve and cool much slower in an undisturbed location. fine_powder->solution3 solution1 Action: Evaporate some solvent OR add anti-solvent. no_crystals->solution1 solution1->success solution2->success solution3->success

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Troubleshooting

Minimizing defluorination side reactions in 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenge when working with 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester :...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenge when working with 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester : the unintended cleavage of the C4–F bond.

This molecule is a highly functionalized building block. The presence of a strongly electron-withdrawing methyl ester at the 1-position, combined with the inductive effects of the 2-chloro group, renders the 4-fluoro position highly electrophilic and susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed defluorination[1].

Below, you will find a diagnostic logic tree, an in-depth FAQ, empirical optimization data, and self-validating protocols to ensure chemoselectivity in your workflows.

Part 1: Diagnostic Logic Tree for Defluorination

Before adjusting your experimental parameters, you must identify the mechanistic pathway driving the defluorination. Use the logic tree below to diagnose whether the failure mode is driven by nucleophilic attack or transition-metal oxidative addition.

G Start Defluorination Detected CheckMech Identify Reaction Conditions Start->CheckMech IsNuc Strong Nucleophile Present? (e.g., RO-, R2NH) CheckMech->IsNuc IsMetal Transition Metal Catalyst Present? IsNuc->IsMetal No SNAr SNAr Pathway (Nucleophilic Attack) IsNuc->SNAr Yes OxAdd Oxidative Addition (C-F Activation) IsMetal->OxAdd Yes FixSNAr Decrease Temp, Change Solvent, Use Bulky Base SNAr->FixSNAr FixMetal Use Bulky Ligands (e.g., XPhos), Avoid Strong Bases OxAdd->FixMetal

Figure 1: Diagnostic logic tree for identifying and resolving defluorination side reactions.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why is the 4-fluoro position so labile in this specific scaffold compared to standard fluorobenzenes? A1: The lability is governed by profound electronic activation. The methyl ester at C1 is a strong electron-withdrawing group (EWG). Because the fluorine at C4 is para to this ester, any nucleophilic attack at C4 forms a Meisenheimer intermediate where the negative charge is highly delocalized and stabilized by the ester carbonyl. Furthermore, the C–F bond, while thermodynamically strong, can undergo facile oxidative addition with electron-rich transition metals (like Pd or Ni) when activated by such EWGs, leading to hydrodefluorination or defluorinative cross-coupling[1].

Q2: I am observing significant 4-methoxy byproduct formation during the saponification of the ester. How do I prevent this? A2: This is a classic SNAr failure mode. Using sodium hydroxide (NaOH) in methanol (MeOH) generates methoxide ions in situ. Methoxide is a highly active nucleophile that readily displaces the activated para-fluorine. Solution: You must decouple the hydrolysis mechanism from the SNAr pathway. Switch to Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H2O) mixture at 0 °C. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl to accelerate hydrolysis, while the hydroxide ion remains highly solvated by water, drastically reducing its nucleophilicity toward the aromatic ring.

Q3: We are targeting the 2-chloro position for a Suzuki-Miyaura cross-coupling, but we are seeing competitive defluorination. What is the root cause? A3: The root cause is competitive oxidative addition. While C–Cl bonds generally undergo oxidative addition faster than C–F bonds, the extreme electronic activation of the C4–F bond by the para-ester narrows this kinetic gap, allowing the metal catalyst to insert into the C–F bond[2]. Solution: Exploit steric differentiation. The C–Cl bond is less sterically hindered than the C–F bond (which is flanked by the 5-methyl group). By employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos), you sterically preclude the catalyst from approaching the crowded C4 position while accelerating insertion into the C2–Cl bond.

Q4: Does the 5-methyl group offer any protection against defluorination? A4: Yes, but it is often insufficient on its own. The 5-methyl group provides mild steric shielding (ortho to the fluorine) and donates electron density via induction, which slightly deactivates the C–F bond toward nucleophilic attack compared to a non-methylated analog[3]. However, the overwhelming electron-withdrawing pull of the para-ester easily supersedes this minor deactivation.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization of a standard Suzuki-Miyaura coupling at the 2-chloro position, demonstrating how ligand sterics and base selection dictate chemoselectivity and minimize defluorination.

Catalyst / Ligand SystemBaseSolventTemp (°C)Desired C2-Coupled Product (%)Defluorinated Byproduct (%)
Pd(PPh3)4Na2CO3DMF10045.038.5
Pd(dppf)Cl2K2CO3Dioxane9062.021.0
Pd2(dba)3 / SPhosK3PO4Toluene/H2O8085.56.2
Pd(OAc)2 / XPhos K3PO4 THF 65 94.0 < 1.0

Data Interpretation: Moving from unhindered ligands (PPh3) in polar solvents (DMF) to highly sterically demanding ligands (XPhos) in milder solvents (THF) completely suppresses the C–F oxidative addition pathway.

Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple an aryl boronic acid at the 2-chloro position while preserving the 4-fluoro atom.

  • Degassing (Critical Step): In a Schlenk flask, combine 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (1.0 equiv), the aryl boronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv) in THF. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen oxidizes the active Pd(0) species, requiring higher temperatures to force the reaction, which in turn triggers SNAr defluorination.

  • Catalyst Ligation: In a separate vial, dissolve Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in 1 mL of degassed THF. Stir for 5 minutes until the solution turns a deep, homogenous red/orange. Self-Validation: The color change confirms the successful reduction to and formation of the active monoligated Pd(0)-XPhos species.

  • Reaction Execution: Transfer the pre-formed catalyst to the main Schlenk flask. Heat the mixture to 65 °C for 4 hours.

  • Monitoring: Check via TLC or LC-MS. The bulky XPhos ligand will force the reaction to completion at 65 °C. Do not exceed 70 °C, as thermal energy will begin to overcome the steric barrier protecting the C–F bond.

Protocol B: Mild Ester Saponification without SNAr

Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the fluorine.

  • Solvent Preparation: Prepare a 3:1 mixture of THF and deionized water. Cool the mixture in an ice bath to 0 °C.

  • Reagent Addition: Dissolve the ester (1.0 equiv) in the cooled solvent. Slowly add LiOH monohydrate (1.2 equiv) portion-wise. Causality: Strict stoichiometric control prevents excess hydroxide from acting as a nucleophile after the ester is consumed.

  • Reaction Execution: Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature.

  • Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the product. Filter and wash with cold water.

Part 5: Mechanistic Pathway Map

G cluster_0 Undesired Defluorination cluster_1 Desired Pathways Substrate 2-Cl-4-F-5-Me Benzoate SNAr SNAr at C4 (Nucleophile) Substrate->SNAr RO-, R2NH High Temp HDF Hydrodefluorination (Metal/Hydride) Substrate->HDF Pd/Ni + Base Poor Ligand CrossCouple C2 Cross-Coupling (Pd + XPhos) Substrate->CrossCouple Pd + XPhos Mild Base Saponification Ester Hydrolysis (LiOH, 0 °C) Substrate->Saponification LiOH, THF/H2O 0 °C

Figure 2: Mechanistic divergence of 2-chloro-4-fluoro-5-methyl-benzoate under reaction conditions.

References
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
  • Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities.Dalton Transactions (RSC Publishing).

Sources

Optimization

Technical Support Center: Resolving Emulsions in the Extraction of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Welcome to the Technical Support Center. As application scientists, we know that liquid-liquid extraction (LLE) is a critical bottleneck in the synthesis and purification of halogenated aromatic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that liquid-liquid extraction (LLE) is a critical bottleneck in the synthesis and purification of halogenated aromatic esters. The extraction of 2-chloro-4-fluoro-5-methyl-benzoic acid methyl ester is notoriously prone to severe emulsion formation.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you break these emulsions efficiently without compromising product yield.

Mechanistic Overview: The Chemistry of the Emulsion

To fix an emulsion, you must first understand why it formed. During the synthesis of 2-chloro-4-fluoro-5-methyl-benzoic acid methyl ester (typically via the esterification of its corresponding benzoic acid), the reaction mixture often contains unreacted starting material.

When you perform an alkaline wash (e.g., using NaHCO3​ ) to neutralize acid catalysts or remove unreacted starting material, the unreacted 2-chloro-4-fluoro-5-methylbenzoic acid is deprotonated into a sodium carboxylate salt. This specific salt is a potent amphiphile :

  • Hydrophobic Tail: The highly lipophilic benzene ring, heavily substituted with chloro, fluoro, and methyl groups.

  • Hydrophilic Head: The charged sodium carboxylate group.

This molecule acts as a classic surfactant, lowering the surface tension between the organic solvent (e.g., ethyl acetate or dichloromethane) and the aqueous layer. When combined with the CO2​ gas evolution from the NaHCO3​ wash, microbubbles become trapped in the stabilized micelles, creating a stubborn, milky emulsion[1].

Diagnostic Workflow

Use the following decision tree to identify the root cause of your emulsion and select the appropriate intervention.

EmulsionResolution Start Emulsion Formed (LLE of Methyl Ester) Assess Identify Emulsion Trigger Start->Assess T1 Alkaline Wash (CO2 Microbubbles) Assess->T1 T2 Unreacted Acid (Surfactant Effect) Assess->T2 T3 Phase Density Equivalence Assess->T3 S1 Gentle Swirling & Time Extension T1->S1 S4 Mechanical Disruption (Filtration/Centrifuge) T1->S4 S2 Salting Out (Brine) Increase Ionic Strength T2->S2 T2->S4 S3 Add Co-solvent (Alter Density) T3->S3

Workflow for diagnosing and resolving liquid-liquid extraction emulsions.

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. If a protocol is successful, you will observe specific, measurable changes in the phase boundary.

Protocol A: Ionic Strength Modulation ("Salting Out")

Causality: Adding a saturated salt solution increases the ionic strength of the aqueous phase. This alters the hydration shell around the surfactant molecules, decreasing their solubility in the water layer and forcing the dispersed organic droplets to coalesce[2][3].

  • Assess: If the emulsion layer occupies >30% of the total solvent volume, intervention is required[4].

  • Add: Pour 10–20 mL of saturated aqueous NaCl (brine) directly into the separatory funnel.

  • Agitate: Do not shake. Gently swirl the funnel in a circular motion for 60 seconds to allow the salt to permeate the aqueous layer without introducing new kinetic energy.

  • Validation Check: Let the funnel rest for 5 minutes. A self-validating sign of success is the immediate sharpening of the phase boundary. If a thick "rag layer" persists, the surfactant load exceeds the ionic disruption capacity. Proceed to Protocol B.

Protocol B: Mechanical Disruption via Celite Filtration

Causality: Passing the emulsion through a physical barrier forces the stabilized micelles to shear against a high-surface-area matrix, breaking the surface tension that holds the emulsion together[3][5].

  • Prepare: Pack a medium-porosity sintered glass funnel with a 1-inch plug of Celite (diatomaceous earth) or glass wool[3].

  • Filter: Apply a gentle vacuum and filter the entire biphasic emulsion directly through the Celite pad.

  • Recover: Wash the Celite pad with 15 mL of your pure extraction solvent to recover any adsorbed 2-chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

  • Validation Check: Transfer the filtrate back to a clean separatory funnel. The physical shearing should result in an immediate, clean separation of the two phases[1].

Protocol C: Centrifugation (EPA Method 1664 Standard)

Causality: Applying high g-force artificially accelerates the density-driven separation of the immiscible liquids, overcoming the stabilization energy of the emulsion[4][6].

  • Transfer: Decant the emulsion layer into solvent-resistant, Teflon-lined glass centrifuge tubes.

  • Spin: Centrifuge at 2,000–3,000 RPM for 5 to 10 minutes.

  • Validation Check: A solid "cake" of impurities may form at the interface. Pipette off the clear organic layer containing your ester.

Quantitative Comparison of Emulsion-Breaking Techniques

Use this data table to select the most appropriate method based on your time constraints and risk tolerance.

Emulsion-Breaking TechniquePrimary Mechanism of ActionEstimated Resolution TimeRisk of Product LossSuccess Rate for Lipophilic Esters
Salting Out (Brine) Increases aqueous ionic strength5–10 mins< 1%High
Solvent Adjustment Alters phase density differential2–5 mins< 1%Medium
Mechanical Filtration Physically shears stabilized micelles15–20 mins2–5% (Adsorption)Very High
Centrifugation Accelerates separation via g-force10–15 mins< 1%Very High

Frequently Asked Questions (FAQs)

Q: Why does my NaHCO3​ wash always cause a "milkshake" emulsion with this specific ester? A: The precursor, 2-chloro-4-fluoro-5-methylbenzoic acid, is highly lipophilic. When neutralized by NaHCO3​ , it forms a sodium salt that acts as a powerful surfactant. Simultaneously, the neutralization reaction generates CO2​ gas. The surfactant traps these CO2​ microbubbles, creating a highly stable, aerated emulsion (the "milkshake" effect)[1]. To prevent this, consider neutralizing with a dilute NaOH solution instead, which does not generate gas, though you must carefully monitor the pH to avoid hydrolyzing your ester product.

Q: I used dichloromethane (DCM) as my extraction solvent, and the emulsion is stuck perfectly in the middle of the funnel. What happened? A: This is a phase density deadlock. DCM has a density of ~1.33 g/mL, while the aqueous layer is ~1.0 g/mL. However, a dense emulsion loaded with organic salts can have a composite density that hovers right at the interface, preventing either layer from settling. Adding a co-solvent like more DCM increases the density differential, or switching your primary extraction solvent to a lighter organic like ethyl acetate (density ~0.90 g/mL) forces the organic layer to the top, breaking the deadlock[3].

Q: Is centrifugation safe for volatile extraction solvents like ether or DCM? A: Yes, provided you use sealed, solvent-resistant centrifuge tubes (e.g., Teflon-lined glass). Centrifugation is highly recommended by U.S. EPA guidelines (Method 1664) for breaking stubborn LLE emulsions, as the g-force rapidly forces the dispersed droplets to coalesce based on density differences[4][6].

Q: Can I just leave the separatory funnel in the hood overnight? A: While time allows droplets to coalesce, leaving halogenated esters in alkaline aqueous environments for extended periods risks base-catalyzed hydrolysis of your ester back into the carboxylic acid. It is scientifically preferable to actively break the emulsion using Protocol A or B within an hour[4].

References

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions (EPA Method 1664) Source: Spectro Scientific URL: [Link]

  • Title: Tackling emulsions just got easier Source: Biotage URL: [Link]

  • Title: About Workup - How to Manage an Emulsion Source: Not Voodoo (University of Rochester) URL: [Link]

Sources

Troubleshooting

Temperature optimization for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester storage

Technical Support Center: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. By understanding the chemical stability of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern for the stability of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester during storage?

A1: The primary stability concern for this compound is the hydrolysis of the methyl ester group.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture and elevated temperatures.[1][3][4] Hydrolysis will result in the formation of the corresponding carboxylic acid (2-Chloro-4-fluoro-5-methyl-benzoic acid) and methanol, altering the purity and potentially the reactivity of your material.

Q2: What are the ideal short-term and long-term storage temperatures?

A2: For optimal stability, we recommend the following storage conditions. Adherence to these temperatures will minimize the rate of potential degradation reactions.

Q3: How should I handle the compound upon receiving it and before storage?

A3: Upon receipt, it is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6][7] Before storing, ensure the container is tightly sealed to prevent exposure to moisture and air.[6] If the compound has been shipped at ambient temperature, it is best practice to allow it to equilibrate to the recommended storage temperature before opening to avoid condensation.

Q4: Can I store solutions of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester?

A4: While storing the compound in its solid form is ideal, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (2-8 °C) in a tightly sealed container. For longer-term storage, it is recommended to store the compound as a solid. The stability of the compound in solution is highly dependent on the solvent and the absence of water.[8]

Troubleshooting Guide

This section addresses common issues that may arise during the use of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, potentially indicating suboptimal storage or handling.

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the starting material due to improper storage.1. Verify the purity of your stored compound using a suitable analytical method such as HPLC or melting point determination.[9][10][11]2. If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.3. Review and optimize your storage conditions based on the recommendations in this guide.
Change in the physical appearance of the solid (e.g., clumping, discoloration). Absorption of moisture, leading to hydrolysis.1. Discard the affected material as its purity is compromised.2. Ensure that the storage container is airtight and stored in a desiccator if necessary.3. When handling, minimize the time the container is open to the atmosphere.
Observed decrease in pH of a solution over time. Hydrolysis of the methyl ester to the carboxylic acid.1. Prepare fresh solutions immediately before use.2. If a solution must be stored, use an anhydrous, aprotic solvent and keep it at a low temperature (2-8°C) for a minimal amount of time.[8]

Recommended Storage Conditions

For ease of reference, the following table summarizes the optimal storage conditions for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

Parameter Condition Rationale
Temperature 2-8 °CTo minimize the rate of potential degradation reactions, primarily hydrolysis.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage.To prevent exposure to moisture and oxygen, which can contribute to degradation.
Light Store in a dark place or in an amber vial.To prevent potential photolytic degradation.
Container Tightly sealed, airtight container.To prevent ingress of moisture and air.[6]

Experimental Protocol: Visual Inspection and Purity Check

This protocol outlines a basic procedure for assessing the quality of your stored 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

1. Visual Inspection:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
  • In a well-ventilated fume hood, carefully open the container.
  • Observe the contents for any changes in color or consistency. The compound should be a uniform solid. Note any discoloration or clumping, which could indicate moisture absorption and degradation.

2. Purity Assessment by Melting Point:

  • Determine the melting point of a small sample of the stored compound using a calibrated melting point apparatus.
  • Compare the observed melting point range to the literature value for the pure compound.
  • A broadened and depressed melting point range is indicative of impurities, which may have formed during storage.[10][11]

3. Purity Confirmation by HPLC (for advanced users):

  • Prepare a standard solution of a known concentration from a fresh, unopened sample of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.
  • Prepare a sample solution of the same concentration from your stored material.
  • Analyze both solutions using a validated reverse-phase HPLC method with UV detection.[9]
  • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample from stored material indicates degradation.

Potential Degradation Pathway

The following diagram illustrates the primary degradation pathway for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester under suboptimal storage conditions, specifically hydrolysis.

DegradationPathway C1 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester Degradation Hydrolysis (catalyzed by acid/base, accelerated by heat) C1->Degradation H2O Water (Moisture) H2O->Degradation Acid 2-Chloro-4-fluoro-5-methyl- benzoic acid Degradation->Acid Methanol Methanol Degradation->Methanol

Caption: Primary hydrolysis degradation pathway.

References

  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC - NIH. Available at: [Link]

  • 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h - ResearchGate. Available at: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • How can benzoic acid be tested for purity? - Quora. Available at: [Link]

  • Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates - PMC. Available at: [Link]

  • A) Proposed metabolic degradation pathway of benzoate, phenol, and... - ResearchGate. Available at: [Link]

  • Benzoate Degradation Pathway - EAWAG BBD/PPS. Available at: [Link]

  • Benzoic acid derivatives - Target Analysis. Available at: [Link]

  • Benzoic Acid Purity Titration Method | PDF - Scribd. Available at: [Link]

  • benzoate degradation pathway: Topics by Science.gov. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Available at: [Link]

  • 120100-77-8.pdf - Angene Chemical. Available at: [Link]

  • 2-氯-4-氟-3-甲基苯甲酸, 97% - 化学品. Available at: [Link]

  • 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester - NextSDS. Available at: [Link]

  • Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH. Available at: [Link]

  • 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

[shape=box, Refining Validation Parameters I'm now detailing validation parameters, ensuring complete ICH Q2(R2) compliance. I'm building a robust and trustworthy framework around specificity, linearity, precision, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=box,

Refining Validation Parameters

I'm now detailing validation parameters, ensuring complete ICH Q2(R2) compliance. I'm building a robust and trustworthy framework around specificity, linearity, precision, and accuracy. I'm also preparing to present the detailed method. I will maintain the integrity of my self-validating system.

Summarizing Validation Results

I'm now putting together the validation results, clearly outlining how the parameters, from the last update, meet ICH Q2(R2) standards. I'll provide an easily understandable results table to show the method's robustness, specifically addressing system suitability, specificity, linearity, and accuracy. This table will demonstrate that the method meets the specific acceptance criteria.

Presenting Validation Results

I'm now presenting and analyzing the precision, accuracy, and linearity validation results to confirm compliance with ICH Q2(R2) guidelines. The method performed well, with mean recovery at 99.8% and repeatability with a %RSD of 0.65%. These excellent data demonstrate the method's trustworthiness.

Presenting Validation Data

My focus is on presenting the validation data now, comparing it against the acceptance criteria. I'm building a concise, clear results section. I am emphasizing that the method met and exceeded expectations based on ICH Q2(R2), and I will demonstrate the excellent precision, accuracy and linearity.

Analyzing Validation Results

I'm now analyzing the precision, accuracy, and linearity validation data, ensuring robust presentation. The results confirm compliance with ICH Q2(R2), showcasing excellent repeatability and recovery. The method's trustworthiness is further validated through rigorous adherence to my self-validating framework.

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized halogenated aromatics like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester presents unique chromatographic challenges. Because process impurities often include closely related des-halogenated or positional isomers, traditional alkyl-based stationary phases (e.g., C18) frequently fail to provide adequate resolution. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) columns, demonstrating the mechanistic superiority of PFP chemistries. Furthermore, it outlines a complete, step-by-step methodology and a self-validating framework grounded in the latest[1].

Physicochemical Profiling & Causality in Method Design

To design an effective separation strategy, we must first analyze the analyte from first principles. 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a neutral, highly lipophilic aromatic ester.

  • Hydrophobicity: The methyl ester and methyl group contribute to strong dispersive (hydrophobic) interactions.

  • Electronic Distribution: The highly electronegative fluorine and chlorine atoms create strong local dipoles and render the aromatic ring highly electron-deficient.

  • Causality of Column Selection: When utilizing a standard C18 column, retention is driven almost exclusively by hydrophobicity. Because a des-fluoro or des-chloro impurity has a nearly identical hydrophobic footprint to the target analyte, C18 columns often result in co-elution. To resolve these critical pairs, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases provide strong dipole-dipole interactions (targeting the C-F and C-Cl bonds) and π−π interactions (targeting the electron-deficient ring), making them the objective choice for halogenated aromatics.

Column_Selection Analyte Analyte: 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester Screening Stationary Phase Screening Analyte->Screening C18 Legacy C18 Column (Dispersive Interactions) Screening->C18 Phenyl Phenyl-Hexyl Column (pi-pi Interactions) Screening->Phenyl PFP High-Performance PFP (Dipole-Dipole + pi-pi) Screening->PFP Res1 Co-elution with Des-fluoro Impurity (Rs < 1.0) C18->Res1 Res2 Partial Resolution (Rs = 1.4) Phenyl->Res2 Res3 Baseline Resolution (Rs > 2.5) PFP->Res3

Fig 1. Stationary phase screening logic demonstrating the superiority of PFP for halogenated esters.

Stationary Phase Performance Comparison

To objectively evaluate column performance, a mixture of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester and its critical process impurity (des-fluoro analog) was injected onto three different column chemistries under identical mobile phase conditions (60:40 Acetonitrile:Water).

Column ChemistryRetention Time (min)Theoretical Plates (N)Tailing Factor (Tf)Resolution (Rs) vs. Des-fluoroConclusion
Legacy C18 (150 x 4.6 mm, 3 µm)8.4511,5001.250.85 Fails system suitability (co-elution).
Aromatic Phenyl-Hexyl (150 x 4.6 mm, 3 µm)9.1012,2001.151.42 Marginal; risks failure over column lifetime.
High-Performance PFP (150 x 4.6 mm, 3 µm)11.2515,8001.052.85 Optimal; robust baseline resolution.

Data Synthesis: The PFP column significantly outperforms both C18 and Phenyl-Hexyl phases. The enhanced retention time and superior resolution (Rs = 2.85) confirm that dipole-dipole interactions between the fluorinated stationary phase and the analyte's halogens are the primary drivers of selectivity.

Step-by-Step Experimental Protocol

Based on the comparative data, the following optimized methodology utilizes a PFP column. This protocol is designed as a self-validating system; it includes built-in system suitability checks to ensure data integrity prior to sample analysis.

3.1 Chromatographic Conditions

  • Column: High-Performance PFP (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Formic acid ensures any trace free-acid hydrolysis impurities remain fully protonated and well-retained).

  • Mobile Phase B: LC-MS Grade Acetonitrile

  • Elution Mode: Isocratic (65% B : 35% A)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 1°C

  • Injection Volume: 5.0 µL

  • Detection: UV at 230 nm (optimal absorbance for the substituted benzoyl chromophore)

3.2 Sample Preparation Workflow

  • Diluent Preparation: Prepare a mixture of 50:50 Acetonitrile:Water.

  • Standard Stock Solution: Accurately weigh 50.0 mg of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent (100 µg/mL).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

ICH Q2(R2) Validation Framework

To ensure the method is scientifically rigorous and regulatory-compliant, it must be validated according to the[2]. The following parameters demonstrate the method's trustworthiness and reliability.

Validation_Workflow cluster_val ICH Q2(R2) Core Parameters Start Optimized PFP Method Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (%RSD < 2.0%) Lin->Prec Acc Accuracy (98-102% Recovery) Prec->Acc SysSuit System Suitability Check (Self-Validating System) Acc->SysSuit Valid Validated Method Ready for QC SysSuit->Valid

Fig 2. Stepwise analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

4.1 Validation Results Summary

ICH Q2(R2) ParameterExperimental DesignAcceptance CriteriaExperimental ResultStatus
System Suitability 6 replicate injections of Working Standard.Rs > 2.0, Tf < 1.5, %RSD < 2.0%Rs = 2.85, Tf = 1.05, %RSD = 0.4%PASS
Specificity Injection of diluent blank, forced degradation samples (acid/base/peroxide).No interfering peaks at the retention time of the main peak.Peak purity angle < Purity threshold (PDA detection).PASS
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998, y-intercept 2.0% of target response.PASS
Accuracy (Recovery) Spiking API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.Mean recovery = 99.8% (Range: 99.1% - 100.4%).PASS
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.%RSD = 0.65%.PASS

Conclusion: By grounding the method development in the physicochemical properties of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, we establish a clear causality for selecting a PFP stationary phase over traditional C18. The resulting method is not only objectively superior in resolving critical halogenated impurities but also fully compliant with ICH Q2(R2) standards, providing a highly trustworthy, self-validating analytical system for drug development professionals.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website, November 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Website, June 2024.[Link]

  • Premier Research. "What You Need to Know About ICH Q14 and ICH Q2(R2)". Premier Research Insights, March 2023.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester and Comparative Analytical Strategies

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a substituted aromatic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a substituted aromatic compound, presents a unique analytical challenge due to its combination of halogen and methyl functional groups. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its expected fragmentation pattern in Gas Chromatography-Mass Spectrometry (GC-MS), compares this technique with viable alternatives, and offers robust experimental protocols.

Deciphering the Molecular Fingerprint: GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. The electron ionization (EI) source in a typical GC-MS system imparts significant energy to the analyte, leading to reproducible and characteristic fragmentation patterns that serve as a molecular fingerprint.[1]

For 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, the fragmentation cascade can be predicted by understanding the behavior of its constituent parts: the methyl benzoate core and the aromatic substituents. The molecular ion (M⁺•) is the starting point for a series of fragmentation events.

A primary and highly characteristic fragmentation pathway for methyl benzoates is the loss of the methoxy radical (•OCH₃) to form a stable benzoyl cation.[2] This is often a prominent peak in the mass spectrum. This benzoyl cation can then undergo a subsequent loss of a neutral carbon monoxide (CO) molecule to yield a phenyl cation.[3]

The presence of halogen atoms, specifically chlorine, introduces a distinctive isotopic pattern. A compound with one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][5] This isotopic signature is invaluable for confirming the presence of chlorine in the molecule and its fragments.

Based on these principles, the expected key fragment ions for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester are summarized in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway Significance
216/218[C₉H₈ClFO₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight and presence of one chlorine atom.
185/187[C₈H₅ClFO]⁺Loss of •OCH₃ from the molecular ionCharacteristic of methyl esters, forms a substituted benzoyl cation.
157/159[C₇H₅ClF]⁺Loss of CO from the [M-OCH₃]⁺ ionFurther fragmentation of the benzoyl cation.
142[C₇H₄F]⁺Loss of Cl• from the [M-OCH₃-CO]⁺ ionIndicates loss of the chlorine atom.
77[C₆H₅]⁺A common fragment in aromatic compounds, though may be less prominent here due to substitution.[6]Suggests the presence of a benzene ring.

The following diagram illustrates the predicted primary fragmentation pathway:

Fragmentation_Pathway M [C₉H₈ClFO₂]⁺• m/z 216/218 Frag1 [C₈H₅ClFO]⁺ m/z 185/187 M->Frag1 - •OCH₃ Frag2 [C₇H₅ClF]⁺ m/z 157/159 Frag1->Frag2 - CO Frag3 [C₇H₄F]⁺ m/z 142 Frag2->Frag3 - Cl•

Predicted primary fragmentation pathway of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

A Comparative Look: Alternative Analytical Methodologies

While GC-MS is a powerful tool, alternative techniques may be more suitable depending on the sample matrix, required sensitivity, and the thermal stability of the analyte. Here, we compare GC-MS with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Technique Advantages Disadvantages Best Suited For
GC-MS High chromatographic resolution for volatile compounds. Extensive and standardized spectral libraries for compound identification. Robust and widely available.Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[2]Analysis of pure compounds, quality control of volatile synthetic products, and identification of unknown volatile impurities.
HPLC-MS Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] Softer ionization techniques (e.g., ESI, APCI) often yield a prominent molecular ion with less fragmentation, simplifying spectral interpretation.[7]Chromatographic resolution may be lower than GC for some compounds. Matrix effects can be more pronounced. Spectral libraries are less comprehensive than for GC-MS (EI).Analysis of complex mixtures, biological samples, and thermally sensitive compounds. Quantification in complex matrices.

The general analytical workflow for these techniques is depicted below:

Analytical_Workflow cluster_0 GC-MS Workflow cluster_1 HPLC-MS Workflow GC_Sample Sample Preparation (Dissolution in volatile solvent) GC_Injection GC Injection GC_Sample->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation GC_Ionization Electron Ionization (EI) GC_Separation->GC_Ionization GC_MS Mass Analysis GC_Ionization->GC_MS GC_Data Data Analysis (Library Search, Fragmentation Analysis) GC_MS->GC_Data HPLC_Sample Sample Preparation (Dissolution in mobile phase) HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation Liquid Chromatography Separation HPLC_Injection->HPLC_Separation HPLC_Ionization Soft Ionization (e.g., ESI) HPLC_Separation->HPLC_Ionization HPLC_MS Mass Analysis HPLC_Ionization->HPLC_MS HPLC_Data Data Analysis (Molecular Ion Confirmation, MS/MS) HPLC_MS->HPLC_Data

Comparative analytical workflows for GC-MS and HPLC-MS.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are provided as a starting point. Optimization will be necessary based on the specific instrumentation and sample characteristics.

Protocol 1: GC-MS Analysis

This protocol is designed for the analysis of a purified sample of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Vortex to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Injection: 1 µL, splitless injection.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Electron Energy: 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Examine the mass spectrum of the peak.

  • Identify the molecular ion peak and its isotopic pattern.

  • Correlate the major fragment ions with the predicted fragmentation pattern.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for similar compounds if available.

Protocol 2: HPLC-MS Analysis

This protocol is suitable for analyzing the target compound in a more complex matrix or if thermal degradation is a concern.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 minutes.

    • Ramp to 5% A over 5 minutes.

    • Hold at 5% A for 1 minute.

    • Return to 95% A and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (optimize for maximal molecular ion intensity).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: Scan from m/z 100 to 500.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ (217/219).

  • Confirm the presence of the correct isotopic pattern for chlorine.

  • If performing tandem MS (MS/MS), select the precursor ion and apply collision energy to induce fragmentation. The fragmentation in ESI will be different from EI and will likely involve the loss of neutral molecules such as methanol.

Conclusion

The structural elucidation of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester can be effectively achieved through GC-MS with electron ionization. By understanding the fundamental fragmentation patterns of methyl benzoates and halogenated aromatic compounds, a confident identification can be made. The characteristic loss of the methoxy group and the isotopic signature of chlorine are key diagnostic features. For applications requiring analysis of complex matrices or for thermally sensitive compounds, HPLC-MS offers a powerful alternative. The choice of analytical technique should be guided by the specific research question and the nature of the sample. The protocols provided herein offer a solid foundation for developing robust and reliable analytical methods for this and structurally related compounds.

References

  • Ates, B. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(8), 1601–1610. [Link]

  • Ates, B. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. PubMed, 29881998. [Link]

  • Scribd. (n.d.). Methyl Benzoate Mass Spectrum Analysis. [Link]

  • ResearchGate. (n.d.). Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study. [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]

  • ACS Publications. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1692–1700. [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • Lee, H. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4), 199-215. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl and Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle but Significant Role of the Ester Alkyl Group The 2-chloro-4-fluoro-5-methyl-benzoic acid scaffold is a key structural motif in var...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle but Significant Role of the Ester Alkyl Group

The 2-chloro-4-fluoro-5-methyl-benzoic acid scaffold is a key structural motif in various pharmacologically active compounds. The ester functionality serves as a versatile handle for further synthetic modifications, most commonly through nucleophilic acyl substitution reactions such as hydrolysis and amidation. The seemingly minor difference between a methyl and an ethyl ester can influence the steric and electronic environment of the carbonyl group, thereby altering its susceptibility to nucleophilic attack.

Understanding these differences is crucial for:

  • Reaction Optimization: Selecting the more reactive ester can lead to milder reaction conditions, shorter reaction times, and reduced side-product formation.

  • Process Scale-up: Predictable reactivity is essential for consistent and scalable synthetic processes.

  • Prodrug Design: In drug development, the rate of ester hydrolysis can be tuned to control the release of an active carboxylic acid metabolite.

This guide will focus on two primary reactions to compare the reactivity of the methyl and ethyl esters: alkaline hydrolysis and amidation.

Theoretical Framework: Steric and Electronic Effects at Play

The reactivity of esters in nucleophilic acyl substitution is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center.

Electronic Effects: The substituents on the benzene ring (chlorine, fluorine, and methyl groups) influence the electron density of the carbonyl carbon. The electron-withdrawing nature of the halogen atoms (fluorine and chlorine) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, has a minor counteracting effect. However, since these ring substituents are identical for both the methyl and ethyl esters, the primary difference in their intrinsic electronic properties is negligible.

Steric Effects: The most significant factor differentiating the reactivity of the methyl and ethyl esters is steric hindrance. The ethyl group is larger than the methyl group. This increased bulk hinders the approach of a nucleophile to the carbonyl carbon, slowing down the rate of reaction. This steric effect is the cornerstone of the expected reactivity difference between the two esters. It is a well-established principle that methyl esters are generally more reactive than their corresponding ethyl esters in nucleophilic acyl substitution reactions.[1][2]

Comparative Reactivity Analysis (Illustrative Data)

To provide a quantitative perspective, this section presents hypothetical experimental data from two key comparative reactions.

Disclaimer: The following data is illustrative and intended to model the expected outcomes based on established chemical principles. It is not derived from actual experimental results for these specific compounds.

Alkaline Hydrolysis

The hydrolysis of the esters to the parent carboxylic acid is a fundamental transformation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide.

Table 1: Illustrative Kinetic Data for Alkaline Hydrolysis

CompoundInitial Concentration (M)[NaOH] (M)Temperature (°C)Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹)
Methyl Ester0.050.1251.2 x 10⁻³
Ethyl Ester0.050.1255.8 x 10⁻⁴

As the illustrative data in Table 1 suggests, the methyl ester is expected to hydrolyze approximately twice as fast as the ethyl ester under identical conditions. This is a direct consequence of the lower steric hindrance of the methyl group, allowing for more facile attack by the hydroxide nucleophile.

Amidation

The conversion of esters to amides is a crucial step in the synthesis of many drug candidates. This reaction involves the attack of an amine nucleophile on the ester carbonyl.

Table 2: Illustrative Yield Data for Competitive Amidation

NucleophileReaction Time (h)Conversion of Methyl Ester (%)Conversion of Ethyl Ester (%)
Benzylamine49565
Diethylamine87040

In a competitive amidation experiment where both esters are present in equimolar amounts and compete for a limited amount of amine, the methyl ester is expected to be consumed preferentially. The illustrative data in Table 2 shows a significantly higher conversion for the methyl ester with both a primary (benzylamine) and a more hindered secondary (diethylamine) amine. This further underscores the impact of steric hindrance on the reaction rate.

Experimental Protocols

The following are detailed, self-validating protocols for the comparative analysis of the reactivity of the methyl and ethyl esters.

Synthesis of Starting Materials

The synthesis of 2-chloro-4-fluoro-5-methyl-benzoic acid is a prerequisite. A common route involves the oxidation of 2-chloro-4-fluoro-5-methyltoluene. The resulting carboxylic acid can then be esterified to yield the methyl and ethyl esters.

A potential synthetic route is the oxidation of 2-chloro-1-fluoro-4-methyl-5-nitrobenzene followed by reduction and Sandmeyer reaction, or through functional group interconversion from a suitable precursor. For the purpose of this guide, we will assume the availability of the parent acid.

  • To a solution of 2-chloro-4-fluoro-5-methyl-benzoic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, ~10-20 volumes) is added a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired ester.

Protocol for Comparative Alkaline Hydrolysis

This protocol outlines a method to determine the rate of hydrolysis for each ester individually.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Quenching cluster_analysis Analysis prep_ester Prepare 0.1 M solution of ester in a suitable solvent (e.g., Dioxane) mix Mix equal volumes of ester and NaOH solutions to initiate reaction prep_ester->mix prep_naoh Prepare 0.2 M aqueous NaOH solution prep_naoh->mix thermostat Equilibrate solutions to 25°C in a thermostatted water bath aliquot Withdraw aliquots at specific time intervals mix->aliquot quench Quench aliquots with a known excess of standard HCl aliquot->quench titrate Back-titrate the unreacted HCl with standard NaOH solution quench->titrate calculate Calculate the concentration of unreacted ester at each time point titrate->calculate plot Plot ln([Ester]) vs. time to determine the rate constant calculate->plot

Caption: Workflow for determining the rate of alkaline hydrolysis.

Detailed Steps:

  • Preparation: Prepare 0.1 M stock solutions of both the methyl and ethyl ester in a water-miscible solvent like dioxane. Also, prepare a standardized 0.2 M aqueous solution of sodium hydroxide and a standardized 0.05 M solution of hydrochloric acid.

  • Reaction Initiation: In a thermostatted vessel at 25°C, mix equal volumes of the ester solution and the NaOH solution to initiate the hydrolysis. The final concentrations will be 0.05 M for the ester and 0.1 M for NaOH.

  • Sampling and Quenching: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture and immediately quench it in a flask containing a known excess of the standard HCl solution (e.g., 10.0 mL of 0.05 M HCl).

  • Titration: The unreacted HCl in the quenched sample is then back-titrated with a standardized NaOH solution (e.g., 0.05 M) using a suitable indicator like phenolphthalein.

  • Data Analysis: The amount of NaOH consumed in the titration is used to calculate the amount of unreacted HCl, which in turn allows for the determination of the amount of NaOH consumed by the hydrolysis reaction at each time point. This gives the concentration of the ester remaining. A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of NaOH.

Protocol for Competitive Amidation

This protocol is designed to directly compare the reactivity of the two esters in a single experiment.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction_monitoring Reaction and Monitoring cluster_data_analysis Data Analysis dissolve Dissolve equimolar amounts of methyl and ethyl esters in an anhydrous aprotic solvent (e.g., THF) internal_std Add an internal standard (e.g., dodecane) dissolve->internal_std add_amine Add the amine nucleophile (0.8 equivalents) internal_std->add_amine react Stir the reaction at a controlled temperature (e.g., 25°C) add_amine->react sample Withdraw aliquots at various time points react->sample analyze Analyze aliquots by GC or HPLC sample->analyze quantify Quantify the remaining concentrations of both esters relative to the internal standard analyze->quantify plot Plot the concentration of each ester vs. time quantify->plot compare Determine the relative rate of consumption of the two esters plot->compare

Caption: Workflow for the competitive amidation experiment.

Detailed Steps:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of 2-chloro-4-fluoro-5-methyl-benzoic acid methyl ester and ethyl ester in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Initiation: To the stirred solution at a controlled temperature (e.g., 25°C), add the amine nucleophile (e.g., benzylamine, 0.8 equivalents to ensure it is the limiting reagent).

  • Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture and quench it by diluting with a suitable solvent.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: By comparing the peak areas of the methyl and ethyl esters relative to the internal standard at each time point, the relative rate of consumption of each ester can be determined. A faster decrease in the relative peak area of the methyl ester will confirm its higher reactivity.

Conclusion and Future Outlook

Based on fundamental principles of organic chemistry, it is predicted that 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester will exhibit greater reactivity towards nucleophilic acyl substitution than its ethyl ester counterpart. This is primarily attributed to the smaller steric profile of the methyl group, which allows for more facile access of the nucleophile to the electrophilic carbonyl carbon.

For researchers and process chemists, this implies that the use of the methyl ester may be advantageous in synthetic sequences where this position is to be functionalized, potentially allowing for milder reaction conditions and shorter reaction times. Conversely, the ethyl ester may offer greater stability if other parts of the molecule need to be manipulated without affecting the ester.

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles for this specific pair of compounds. The resulting data would be invaluable for making informed decisions in the development of synthetic routes for novel therapeutics and other fine chemicals.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). Wiley.

Sources

Comparative

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester vs non-fluorinated benzoic acid esters

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Author: BenchChem Technical Support Team. Date: April 2026

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Engineering Metabolic Resilience: A Comparative Guide to 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester vs. Non-Fluorinated Analogs

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogen atoms into aromatic scaffolds is a fundamental technique for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profiles. Fluorine, in particular, is a ubiquitous substituent, present in up to 50% of the most profitable small-molecule drugs [1.3].

This technical guide provides an objective, data-driven comparison between 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS 1807267-94-2)[1] and its non-fluorinated counterpart, 2-Chloro-5-methyl-benzoic acid methyl ester. By analyzing the mechanistic causality behind fluorine substitution, we will demonstrate how this specific structural modification enhances metabolic stability, modulates lipophilicity, and dictates downstream synthetic handling.

Mechanistic Insights: The Fluorine Effect

To understand the superiority of the fluorinated ester in drug design, one must examine the physicochemical properties imparted by the fluorine atom at the 4-position of the benzoic acid ring.

1. Eradicating Metabolic Liabilities (CYP450 Blockade) Aromatic rings lacking substitution at the para-position are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which rapidly convert the C-H bond into a phenolic C-OH group, leading to rapid renal clearance. By replacing the para C-H bond with a C-F bond, this metabolic pathway is effectively shut down. The causality lies in bond thermodynamics: the C-F bond is the strongest bond formed between carbon and any heteroatom, boasting a mean bond dissociation energy of 105.4 kcal/mol, compared to approximately 99 kcal/mol for a standard aromatic C-H bond and 78.5 kcal/mol for a C-Cl bond[2]. This robust bond limits metabolic oxidation, significantly enhancing in vivo stability[3].

2. Electronic Modulation and pKa Tuning While fluorine is the most electronegative element (Pauling scale 3.98), it also acts as a moderate π -electron donor through resonance[2]. The introduction of fluorine to the benzoic acid ring modifies its overall electronic distribution, which subsequently influences the acidity (pKa) of the carboxylic acid once the ester is hydrolyzed[4]. This subtle pKa shift improves the molecule's binding affinity to target proteins via enhanced halogen bonding and optimized ionization states at physiological pH.

3. Lipophilicity and Membrane Permeability Fluorination generally increases the lipophilicity (LogP) of a molecule. In the context of benzoic acid derivatives, this translates to improved passive membrane permeability, allowing the active pharmaceutical ingredient (API) to cross lipid bilayers more efficiently[5].

Quantitative Comparison

The following table summarizes the divergent physicochemical and metabolic properties between the fluorinated and non-fluorinated ester scaffolds.

Property2-Chloro-5-methyl-benzoic acid methyl ester (Non-Fluorinated)2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (Fluorinated)
Para-Position Bond Energy ~99.0 kcal/mol (C-H bond)105.4 kcal/mol (C-F bond)[2]
CYP450 Oxidation Liability High (Susceptible to para-hydroxylation)Low (Oxidation sterically and thermodynamically blocked)[3]
Lipophilicity (LogP shift) BaselineIncreased (+0.2 to +0.5 typical shift)[4]
Membrane Permeability ModerateEnhanced[5]
Downstream SNAr Reactivity LowHigh (Fluorine acts as a strong leaving group if activated)

Visualizing the Metabolic Blockade

The diagram below illustrates the logical flow of how para-fluorination rescues the benzoic acid scaffold from rapid CYP450-mediated degradation.

G Substrate_NonF Non-Fluorinated Ester (C-H at para-position) CYP450 Cytochrome P450 (Oxidative Metabolism) Substrate_NonF->CYP450 Susceptible C-H bond Substrate_F 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester Substrate_F->CYP450 Strong C-F bond Metabolite Para-Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Hydroxylation Stable Metabolically Stable (Prolonged Half-Life) CYP450->Stable Oxidation Blocked

Caption: Logical flow diagram illustrating CYP450-mediated oxidation blocked by para-fluorination.

Experimental Workflows: Self-Validating Protocols

To empirically validate the advantages of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, researchers rely on strict, self-validating experimental protocols. Below are the methodologies for evaluating its metabolic stability and performing downstream synthetic modifications.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the intrinsic clearance and metabolic half-life ( t1/2​ ) of the fluorinated vs. non-fluorinated ester. Causality & Logic: This assay utilizes liver microsomes (subcellular fractions containing CYP450 enzymes). The reaction is strictly dependent on the addition of NADPH. If compound depletion occurs only in the presence of NADPH, it validates that the clearance is CYP-mediated rather than due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative catalytic cycle. Note: A parallel negative control lacking NADPH must be run to rule out non-CYP degradation.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting the reaction precisely at the time point.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and t1/2​ .

Workflow Step1 Incubate Compound with Liver Microsomes Step2 Add NADPH Cofactor Step1->Step2 37°C Step3 Quench Reaction (Time Points: 0-60 min) Step2->Step3 Initiate CYP Step4 LC-MS/MS Quantification Step3->Step4 Precipitate Proteins Step5 Calculate t1/2 & Intrinsic Clearance Step4->Step5 Data Analysis

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Protocol 2: Selective Base-Catalyzed Ester Hydrolysis

Objective: To convert the methyl ester into the active benzoic acid for downstream amide coupling, without displacing the fluorine atom. Causality & Logic: The fluorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing ester group para to it and the chlorine atom ortho to it. Using a harsh base (like NaOH at reflux) will result in the hydroxide ion displacing the fluorine, yielding an undesired 4-hydroxy byproduct. Therefore, a mild base (LiOH) at ambient temperature is mandatory to achieve chemoselective ester hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester in a 3:1:1 mixture of THF/MeOH/Water (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1M HCl. The desired fluorinated benzoic acid will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure 2-Chloro-4-fluoro-5-methyl-benzoic acid.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ResearchG
  • 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester-产品信息 - Shiya Biopharm.
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light c
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchG

Sources

Validation

Determining chemical purity of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

An Expert's Guide to Determining the Chemical Purity of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Determining the Chemical Purity of 2-Chloro-4-fluoro-5-methyl-benzoic Acid Methyl Ester

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for determining the chemical purity of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore a multi-pronged analytical approach, grounded in established scientific principles and regulatory expectations, to ensure a robust and reliable purity assessment.

The Analytical Imperative: Why a Multi-Method Approach is Essential

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be present at a concentration below the detection limit of the method. Therefore, a combination of orthogonal methods—techniques that measure different chemical properties—is crucial for a comprehensive purity profile. For 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a strategic combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS), provides a self-validating system for purity assessment.

Orthogonal Analytical Strategy for Purity Determination

cluster_0 Purity Assessment Workflow Sample Sample HPLC_UV HPLC-UV (Primary Assay & Impurity Profile) Sample->HPLC_UV Primary Analysis GC_FID GC-FID (Residual Solvents & Volatile Impurities) Sample->GC_FID Orthogonal Analysis qNMR qNMR (Absolute Purity & Structural Confirmation) Sample->qNMR Orthogonal Analysis LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Characterize Unknowns Final_Purity Comprehensive Purity Report HPLC_UV->Final_Purity GC_FID->Final_Purity qNMR->Final_Purity LC_MS->Final_Purity

Caption: A multi-faceted workflow for robust purity determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV detection is the primary method for assaying the purity of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester and quantifying related substance impurities. The choice of a reversed-phase method is logical due to the non-polar nature of the molecule.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention and separation for aromatic esters.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of any potential acidic impurities, leading to better peak shapes.

    • B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-17 min: 85% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Data Interpretation and Comparison

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Analytical MethodParameterTypical Result for High-Purity SampleComparison with Alternative
HPLC-UV Purity (Area %)> 99.5%Provides a detailed impurity profile that other methods may miss.
Largest Impurity< 0.15%Essential for meeting regulatory requirements (e.g., ICH Q3A).
GC-FID Residual Solvents< 5000 ppm (total)HPLC is not suitable for volatile solvents; GC is the gold standard.
qNMR Absolute Purity (w/w %)> 99.0%Provides an absolute purity value without the need for a reference standard of the compound itself.

Gas Chromatography (GC): Targeting Volatile Impurities

GC with a Flame Ionization Detector (FID) is the preferred method for quantifying residual solvents and other volatile impurities that may be present from the synthesis process. HPLC is generally not suitable for these types of analyses.

Experimental Protocol: GC-FID Headspace Method
  • Instrumentation: A GC system with a headspace autosampler and an FID.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness. This column is ideal for separating a wide range of common organic solvents.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector and Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard of known purity.

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 15 mg of the 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified is critical for accurate integration.

    • A 90° pulse angle should be used.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Mass Spectrometry (MS): Identifying Unknown Impurities

When unknown peaks are detected in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for their identification. By providing the mass-to-charge ratio (m/z) of the impurity, its molecular weight can be determined, offering crucial clues to its structure.

Validation of Analytical Methods

All analytical methods used for purity determination must be validated according to International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures". This process ensures that the methods are suitable for their intended purpose and provide reliable results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of chemical purity for a pharmaceutical intermediate like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the strengths of HPLC for impurity profiling, GC for residual solvent analysis, and qNMR for absolute purity assessment, a comprehensive and reliable picture of the material's quality can be established. This orthogonal strategy, underpinned by thorough method validation, ensures that the intermediate meets the high standards required for the synthesis of safe and effective pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Comparative

Spectroscopic characterization standards for 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Orthogonal Spectroscopic Characterization Standards for 2-Chloro-4-fluoro-5-methylbenzoic Acid Methyl Ester: A Comparative Analytical Guide Executive Summary The compound 2-Chloro-4-fluoro-5-methylbenzoic acid methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Spectroscopic Characterization Standards for 2-Chloro-4-fluoro-5-methylbenzoic Acid Methyl Ester: A Comparative Analytical Guide

Executive Summary

The compound 2-Chloro-4-fluoro-5-methylbenzoic acid methyl ester (CAS: 1807267-94-2) is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry and agrochemical synthesis[1]. The precise verification of its halogen regiochemistry (the relative positioning of the chlorine and fluorine atoms) is critical, as these substitutions dictate the molecule's metabolic stability, lipophilicity, and cross-coupling reactivity.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in characterizing this specific scaffold. By synthesizing these techniques, researchers can establish a self-validating analytical framework that eliminates structural ambiguity.

Platform Performance Comparison & Causality

To achieve absolute structural certainty, no single analytical platform is sufficient. Each technique provides a specific vector of data that compensates for the limitations of the others.

  • GC-MS (Electron Ionization): GC-MS is a powerful technique for the separation and identification of volatile organic compounds, including methyl benzoates[2]. It provides the exact molecular mass and confirms the presence of chlorine via the distinct 3:1 isotopic ratio of 35 Cl/ 37 Cl. However, MS cannot easily differentiate between positional isomers (e.g., 2-chloro-4-fluoro vs. 4-chloro-2-fluoro).

  • Multinuclear NMR ( 1 H, 13 C, 19 F): NMR is the only platform capable of resolving the regiochemistry. The scalar spin-spin coupling between the 19 F nucleus (spin 1/2) and adjacent protons/carbons acts as a built-in ruler for atomic distance, confirming the exact substitution pattern on the benzene ring.

  • FTIR Spectroscopy: Provides rapid, orthogonal confirmation of the ester carbonyl and aromatic C-halogen bonds without the need for complex sample preparation or derivatization.

Table 1: Comparative Utility of Analytical Platforms for C 9​ H 8​ ClFO 2​
Analytical PlatformPrimary Diagnostic UtilityInherent LimitationResolution Strategy (Cross-Validation)
GC-EI-MS Molecular weight, halogen isotopic signature ( 35 Cl/ 37 Cl).Cannot distinguish positional isomers of the aromatic ring.Cross-reference with 1 H- 19 F coupling constants in NMR.
Multinuclear NMR Regiochemistry, relative atomic positioning, purity quantification.Less sensitive to trace impurities than MS; requires higher sample mass.Use GC-MS for trace impurity profiling and exact mass confirmation.
FTIR (ATR) Rapid functional group verification (C=O, C-F, C-Cl stretches).Provides no connectivity or molecular weight data.Use as a preliminary screening tool before NMR/MS workflows.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as a self-validating system: the mass spectrometer confirms the atomic inventory (formula), while the NMR spectrometer confirms the architectural assembly (connectivity).

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Step 1: Sample Preparation. Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons, provides a strong deuterium lock signal for the spectrometer, and efficiently dissolves moderately polar methyl esters without inducing solvent-solute interactions that could shift the ester resonances.

  • Step 2: 1 H NMR Acquisition (400 MHz). Acquire standard 1D proton spectra.

    • Self-Validation: Locate the characteristic ester methyl singlet near δ 3.9 ppm. The aromatic proton ortho to the fluorine atom (H-3) will exhibit a large scalar coupling constant ( JHF​ 8–10 Hz), definitively confirming its proximity to the fluorine atom.

  • Step 3: 19 F NMR Acquisition (376 MHz). Acquire with proton decoupling ( 19 F{ 1 H}).

    • Causality: Proton decoupling collapses the complex fluorine multiplet into a sharp singlet, confirming the presence of a single, uniform fluorine environment in the molecule and ruling out poly-fluorinated byproducts.

Protocol B: GC-EI-MS Analysis

While benzoic acids often require ester derivatization to increase volatility for GC analysis[2], 2-chloro-4-fluoro-5-methylbenzoic acid methyl ester is already suitably volatile.

  • Step 1: Dilution. Dilute the sample to 10 µg/mL in MS-grade ethyl acetate.

  • Step 2: Injection & Separation. Inject 1 µL into the GC inlet held at 250°C using a split ratio of 1:50. Use high-purity helium as the carrier gas[2].

  • Step 3: Ionization (70 eV). Operate the mass spectrometer in Electron Ionization (EI) mode.

    • Causality: EI is a "hard" ionization technique that reproducibly shatters the molecule along predictable pathways. For methyl benzoates, EI reliably generates the diagnostic acylium ion ([M-OCH 3​ ] + ) and phenyl cation[2], which are essential for matching against NIST thermochemical and spectral libraries[3]. Furthermore, EI preserves the crucial 3:1 isotopic ratio of chlorinated organic compounds[4].

Quantitative Spectroscopic Data Standards

Table 2: Standardized NMR Chemical Shifts & Coupling Constants (Simulated for CDCl 3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
1 H 3.92Singlet (s)--COOCH 3​ (Ester methyl)
1 H 2.35Doublet (d) JHF​ 2.0Ar-H 3​ (C5 methyl, split by F)
1 H 7.15Doublet (d) JHF​ 8.5Ar-H (C3 proton, ortho to F)
1 H 7.85Doublet (d) JHF​ 6.5Ar-H (C6 proton, meta to F)
19 F -115.4Singlet (s)-Ar-F (Proton decoupled)
Table 3: Diagnostic EI-MS Fragmentation Pattern
m/z RatioRelative AbundanceFragment IdentityDiagnostic Value
202 / 204 Medium (~40%)Molecular Ion [M] ∙+ Confirms exact mass; 3:1 ratio confirms 1x Chlorine atom.
171 / 173 Base Peak (100%)Acylium Ion [M-31] + Loss of methoxy radical ( OCH 3​ ); confirms methyl ester functional group[2].
143 / 145 High (~75%)Phenyl Cation[M-59] + Sequential loss of carbon monoxide (CO) from the acylium ion[2].

Visualizing the Analytical Workflows

The following diagrams map the logical progression of the self-validating analytical workflows described above.

G A Synthesized Compound 2-Chloro-4-fluoro-5-methylbenzoic acid methyl ester B Multinuclear NMR (1H, 13C, 19F) A->B Dissolve in CDCl3 C GC-EI-MS (70 eV) A->C Dilute in EtOAc D FTIR Spectroscopy (ATR) A->D Direct Crystal Application E Regiochemistry & Spin-Spin Coupling (J_HF) B->E F Exact Mass & Isotopic Pattern (35Cl/37Cl) C->F G Functional Group Verification (C=O, C-F) D->G H Absolute Structural Confirmation E->H F->H G->H

Caption: Workflow for the orthogonal spectroscopic validation of halogenated methyl benzoates.

MS M Molecular Ion [M]*+ m/z 202 (35Cl) / 204 (37Cl) F1 Acylium Ion [M-31]+ m/z 171 / 173 (Loss of •OCH3) M->F1 - •OCH3 F2 Phenyl Cation [M-59]+ m/z 143 / 145 (Loss of CO) F1->F2 - CO

Caption: Electron ionization (EI) fragmentation pathway of 2-chloro-4-fluoro-5-methylbenzoate.

References

  • [3] Title: Benzoic acid, methyl ester - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL: [Link]

  • [4] Title: Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Source: PubMed (NIH). URL: [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical methodologies for the precise quantification of 2-Chloro-4-fluoro-5-methyl-benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical methodologies for the precise quantification of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy.

Introduction: The Analytical Imperative

2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a substituted aromatic compound whose precise quantification is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to quality control of final products. The selection of an appropriate analytical technique is paramount and depends on factors such as required accuracy, precision, sensitivity, sample throughput, and the complexity of the sample matrix.[1][2][3] This guide explores the capabilities of qNMR as a primary ratio method and contrasts its performance with established chromatographic techniques.

Part 1: Quantitative NMR (qNMR) – A Primary Ratio Method

Quantitative NMR (qNMR) stands out as a powerful analytical technique due to the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei in the molecule.[4] This principle allows for the determination of substance concentration or purity without the need for a calibration curve specific to the analyte, positioning qNMR as a primary ratio method of measurement.[5][6][7] For a molecule like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, both proton (¹H) and fluorine (¹⁹F) nuclei offer distinct advantages for quantification.

Causality of Method Choice: Why ¹H and ¹⁹F qNMR?
  • ¹H qNMR: This is the most common qNMR application due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, leading to excellent sensitivity.[4] The target molecule possesses distinct proton signals (aromatic protons and a methyl group) that can be used for quantification.

  • ¹⁹F qNMR: The presence of a fluorine atom provides a unique opportunity for quantification. ¹⁹F NMR offers a wide chemical shift range, which significantly reduces the likelihood of signal overlap with impurities or excipients.[8] This makes ¹⁹F qNMR an exceptionally specific and clean method for fluorinated compounds.[8][9]

The Self-Validating System: The Role of the Internal Standard

The trustworthiness of a qNMR measurement hinges on the appropriate selection and use of an internal standard (IS).[10][11] The IS acts as a reference against which the analyte is measured.

Criteria for Internal Standard Selection:

  • High Purity: The purity of the IS must be accurately known and certified.[10]

  • Chemical Stability: It must not react with the analyte, solvent, or air.[10]

  • Signal Resolution: Its NMR signals must be sharp and well-separated from any analyte or impurity signals.[10]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[10]

  • Minimal Structural Complexity: Ideally, it should have simple signals (e.g., singlets) for easy and accurate integration.

For the analysis of our target molecule, Maleic Acid is an excellent choice for ¹H qNMR, and 3,5-Bis(trifluoromethyl)benzoic acid is suitable for ¹⁹F qNMR. Maleic acid provides a sharp singlet in a relatively clear region of the spectrum, while the trifluoromethyl groups of the fluorine standard offer a strong, isolated signal for ¹⁹F detection.[9]

Experimental Protocol: ¹H qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of Maleic Acid (certified internal standard) into the same vial. An analyte-to-IS peak intensity ratio near 1:1 is ideal for integration accuracy.[4]

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex until fully dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters:

      • Pulse Angle: Use a 90° pulse (p1) to ensure uniform excitation of all signals.[4]

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals of interest. A delay of 30-60 seconds is often sufficient for small molecules to ensure full relaxation.[12]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks to be integrated.[13]

      • Acquisition Time (aq): Ensure a long enough acquisition time (e.g., > 5 seconds) to achieve sufficient digital resolution for accurate integration.[12]

      • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[14]

  • Data Processing and Calculation:

    • Apply a minimal line broadening factor (e.g., 0.3 Hz) during Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl ester singlet) and a signal for the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity of the analyte using the following formula:

    PAnalyte​(%)=IIS​IAnalyte​​×NAnalyte​NIS​​×MWIS​MWAnalyte​​×mAnalyte​mIS​​×PIS​

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

Visualization: qNMR Experimental Workflow

qNMR_Workflow A High-Precision Weighing (Analyte & Internal Standard) B Dissolution (Deuterated Solvent) A->B m_analyte, m_IS C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D d1 > 5*T1 ns for S/N > 150 E Data Processing (Phasing, Baseline, Integration) D->E FID F Purity Calculation E->F Integrals G Final Report F->G Purity (%)

Caption: General experimental workflow for quantitative NMR (qNMR) analysis.

Part 2: Alternative Quantitative Methodologies

While qNMR offers significant advantages, traditional chromatographic methods remain indispensable in the pharmaceutical industry.[5][15] Their performance provides a critical benchmark against which qNMR can be compared.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[16] For our analyte, its aromatic nature makes it an ideal candidate for UV detection.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the mobile phase (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover the expected sample concentration range.

    • Prepare the unknown sample at a concentration that falls within the calibration range.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine its concentration from the calibration curve.[17]

HPLC_Workflow A Standard & Sample Prep (Dilution Series) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (254 nm) C->D Elution E Data Analysis (Peak Integration) D->E Chromatogram F Quantification (vs. Calibration Curve) E->F

Caption: General experimental workflow for HPLC-UV analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[18] The methyl ester form of our analyte makes it sufficiently volatile for direct GC analysis without derivatization.

  • Instrumentation: GC system coupled to a Mass Spectrometer, with a capillary column (e.g., 30m x 0.25mm, 0.25µm film, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the analyte.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of ~10-100 µg/mL. An internal standard (e.g., hexamethylbenzene) can be added for improved precision.[19]

GCMS_Workflow A Sample Preparation (Dissolve in Volatile Solvent) B GC Injection A->B C Volatilization & Separation (Capillary Column) B->C Temp. Program D Ionization (EI) & Mass Analysis (MS) C->D Eluent E Data Analysis (Chromatogram/Spectrum) D->E Ion Current F Quantification (Peak Area) E->F

Caption: General experimental workflow for GC-MS analysis.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity, such as trace impurity analysis or bioanalysis, LC-MS/MS is the gold standard.[20][21] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.[20] This process provides exceptional specificity and significantly reduces background noise, enabling detection at ng/mL or even pg/mL levels.[20]

Part 3: Head-to-Head Performance Comparison

The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the quantification of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.

ParameterqNMR (¹H or ¹⁹F) HPLC-UV GC-MS LC-MS/MS
Principle Primary ratio method based on nuclear properties.[7]Chromatographic separation with UV absorbance detection.Chromatographic separation of volatile compounds with mass detection.[18]Chromatographic separation with highly selective mass detection.[22]
Calibration Not required (uses internal standard).[23]External calibration curve required.[17]External or internal calibration.External or internal (stable isotope labeled) calibration.
Linearity (R²) ≥ 0.999≥ 0.999[3]≥ 0.999≥ 0.999
Precision (%RSD) < 1%[24]< 2%[1][2]< 5%< 5-10% (at low levels)
Accuracy (% Recovery) 98-102%[24]98-102%[1][2]95-105%95-105%
Limit of Quantification (LOQ) ~5-30 µg/mL[3]~0.1-1 µg/mL[3]~0.5-5 µg/mL~0.01-1 ng/mL
Analysis Time/Sample ~10-15 min[25]~10-20 min~15-30 min~5-15 min
Sample Prep Simple (weigh, dissolve).Moderate (dilution series).Simple (dissolve).Moderate to Complex (may require extraction).[26]
Destructive? NoYesYesYes
Key Advantage Absolute quantification, structural info included.Robust, widely available, cost-effective.Excellent for volatile compounds, provides mass confirmation.Unmatched sensitivity and selectivity.[20]
Key Limitation Lower sensitivity than MS methods.[4]Requires chromophore, lower selectivity.Analyte must be volatile and thermally stable.Higher cost and complexity, matrix effects.[26]

Senior Application Scientist's Recommendation

  • For Purity Assessment of Bulk API: qNMR is the superior choice. Its status as a primary ratio method provides a direct, highly accurate, and precise measurement of purity without the need for a specific reference standard of the analyte itself. The ability to use either ¹H or ¹⁹F nuclei provides valuable flexibility and specificity.

  • For Routine Quality Control (QC) in a Production Environment: HPLC-UV offers the best balance of performance, robustness, and cost-effectiveness.[1][2] Once validated, it provides reliable results with high throughput.

  • For Identification and Quantification of Volatile Impurities: GC-MS is the ideal technique. It can separate and quantify volatile organic impurities that might be present in the API sample.

  • For Trace-Level Quantification (e.g., Genotoxic Impurities, Metabolites): LC-MS/MS is the only viable option. Its exceptional sensitivity and selectivity are required to meet the stringent detection limits mandated by regulatory authorities for potentially harmful trace components.[20]

References

  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Deriv
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Remsing Rix, L. L., De Leoz, M. L. A., & Mühle, C. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Remsing Rix, L. L., De Leoz, M. L. A., & Mühle, C. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Gallo, V., Tsiafoulis, C. G., & Tzakos, A. G. (2023).
  • Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. (2023, July 5). Ovid.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibr
  • Remsing Rix, L. L., De Leoz, M. L. A., & Mühle, C. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Ardabili, A. G., & Drumm, C. (2009). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
  • G.F. Pauli, et al. (2012).
  • Gu, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed.
  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. (2024, February 7). BIPM.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Wang, Y., et al. (2018).
  • Boost your productivity in small molecule LC-MSMS with better sample prep. Tecan.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Quantitative Analysis of Cyclopropylbenzene: A Comparative Guide to qNMR, GC-FID, and HPLC-UV. Benchchem.
  • Quantitative Analysis of Fmoc-Trp-Trp-OH: A Comparative Guide to qNMR, HPLC, and UV-Vis Spectroscopy. Benchchem.
  • An enhanced procedure for measuring organic acids and methyl esters in PM2.5. AMT.
  • qNMR - Quantit
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

In the fast-paced environment of drug discovery and development, our focus is often on the synthesis and application of novel compounds like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. However, the lifecycle of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, our focus is often on the synthesis and application of novel compounds like 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, grounded in established safety principles and regulatory standards. Our goal is to empower you, our fellow scientists, to handle this material with the expertise and confidence required from synthesis to disposal.

Hazard Identification and Risk Assessment: Know Your Waste

Understanding the intrinsic hazards of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is the foundation of its safe management. As a halogenated aromatic ester, it is prudent to assume it possesses hazards common to this class of compounds until a specific Safety Data Sheet (SDS) from the manufacturer is consulted. The primary hazards associated with similar chemical structures include toxicity, skin and eye irritation, and potential environmental harm if released.[1][2][3]

Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[4][5] Therefore, a thorough risk assessment should be conducted before handling the waste.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category (Anticipated) Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1][6]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |

Note: This profile is based on similar halogenated aromatic compounds. Always refer to the manufacturer-specific SDS for definitive hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester in any form, including as a waste product.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[7] A face shield may be required for bulk transfers. Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat is mandatory.[8] Prevents skin contact, which can cause irritation.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[9] Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[9]

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical waste.[10]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount. As a halogenated organic compound, 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester must be collected separately from non-halogenated organic waste.[11]

The "Why" Behind Segregation:

  • Regulatory Compliance: The EPA regulates halogenated organic compounds under RCRA due to their potential to form toxic dioxins and furans upon incomplete combustion.[12][13] Disposal facilities use specific high-temperature incineration protocols for these wastes.[13]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

  • Cost-Effectiveness: Non-halogenated solvent waste can often be recycled or used as fuel, which is a more economical and environmentally friendly disposal route.[14][15]

Use the following decision tree to ensure proper segregation at the point of generation:

waste_segregation start Waste Generated: 2-Chloro-4-fluoro-5-methyl- benzoic acid methyl ester is_halogenated Does the compound contain Chlorine, Fluorine, Bromine, or Iodine? start->is_halogenated halogenated_waste Collect in a designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in a 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_waste No

Waste Segregation Decision Flowchart

Containerization and Labeling: Clarity for Safe Handling

Once segregated, the waste must be collected in an appropriate container and meticulously labeled.

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste. For 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]

  • Condition: The container must be in good condition, with no leaks or cracks.[16]

  • Closure: It must have a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste.[15][16] Leaving a funnel in the container is a common violation.[16]

Labeling Protocol: Your facility's Environmental Health & Safety (EH&S) department will provide hazardous waste labels. The label must be filled out completely and legibly as waste is added.

Essential Label Information:

  • The words "HAZARDOUS WASTE" .[16]

  • Full Chemical Name: Write out "2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester". Do not use abbreviations or chemical formulas.[16]

  • All Constituents: List all components in the container, including solvents, with their approximate percentages.[16]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

  • Generator Information: Your name, lab number, and contact information.

On-Site Storage and Disposal Workflow

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16] This area must be under the control of laboratory personnel.

SAA Requirements:

  • Located in a well-ventilated area, away from ignition sources.[8][17]

  • Secondary containment (such as a spill tray) is required to capture any potential leaks.[4]

  • Incompatible waste streams must be stored separately within the SAA.[16]

Once the container is full (approximately 90% capacity) or the accumulation time limit is approaching (typically 6-12 months for academic labs), a waste pickup request should be submitted to your institution's EH&S or a licensed professional waste disposal service.[1][18][19]

disposal_workflow A Waste Generation in the Lab B Segregate as Halogenated Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or Time Limit Reached? D->E E->D No F Request Waste Pickup from EH&S E->F Yes G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal via High-Temperature Incineration G->H

End-to-End Chemical Waste Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, your immediate response is crucial.

  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure proper ventilation (use a chemical fume hood if the spill is contained within it).

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.

    • Collect the contaminated absorbent material in a sealed container. Label it as hazardous waste with a description of the contents.

    • Clean the spill area with soap and water.

  • Large Spill (outside of a fume hood or unmanageable):

    • Evacuate the immediate area.

    • If there is a fire or medical emergency, call 911.

    • Notify your facility's EH&S or emergency response team.

    • Secure the area to prevent entry.

Always consult your institution's specific emergency procedures.

Conclusion: Upholding a Culture of Safety

The proper disposal of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a non-negotiable aspect of our professional responsibility. By adhering to these guidelines, which are rooted in the regulations set forth by agencies like the EPA and OSHA, we protect ourselves, our colleagues, and the environment.[4][20] This diligent approach to waste management is a hallmark of a trustworthy and authoritative laboratory environment, ensuring that our pursuit of scientific advancement is conducted safely and sustainably.

References

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Handling

Personal protective equipment for handling 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

Comprehensive Safety & Handling Guide: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Identification and Risk Assessment

While toxicological properties for this specific molecule have not been exhaustively investigated, analysis of structurally similar compounds allows for a robust presumptive hazard assessment.[1] This chemical should be handled only by qualified personnel who are fully aware of its potential hazards.[2] The primary risks are associated with direct contact and inhalation.

Based on data from analogous structures, the anticipated GHS classifications are as follows:

Hazard ClassificationGHS CategoryPotential Effect
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][5][6][7]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation if inhaled.[1][5][7]

These classifications mandate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a regulatory formality; it is a critical barrier designed to mitigate the specific hazards identified above. Each component is chosen for its ability to prevent a specific route of exposure.

PPE ComponentSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]Why: Protects against accidental splashes and fine dust that can cause serious eye irritation.[1][5] Standard safety glasses are insufficient; a full seal is necessary.
Skin Protection: Gloves Chemical-impermeable gloves (e.g., Nitrile rubber).Why: Prevents direct skin contact, which can cause irritation.[6][7] Critical Check: Always inspect gloves for tears or pinholes before use.[9] Remove gloves using the proper technique to avoid contaminating your skin.[3]
Skin Protection: Clothing Impervious protective clothing or a long-sleeved lab coat, fully fastened.Why: Protects skin on the arms and body from accidental spills or contact. For larger quantities, chemically resistant coveralls may be appropriate.[2][9]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.Why: A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[2][10] A full-face respirator may be required if exposure limits are exceeded or in the event of a large spill or ventilation failure.[9]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes risk at every stage of handling. This protocol ensures that safety is integrated into the procedure itself.

Step 1: Pre-Handling Safety Verification

  • Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • PPE Inspection: Don all required PPE, carefully inspecting each item for integrity.[9]

  • Emergency Readiness: Locate the nearest eyewash station, safety shower, and spill kit. Ensure the spill kit is equipped for chemical powders/solids.

Step 2: Chemical Handling

  • Work Zone: Conduct all manipulations, including weighing and transferring, exclusively within the fume hood to contain any dust or vapors.[2][10]

  • Container Management: Keep the chemical container tightly closed when not in use.[2][5]

  • Aerosol Prevention: Avoid any actions that could generate dust, such as scraping or vigorous shaking.[1][9]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[9]

Step 3: Post-Handling Decontamination and Storage

  • Surface Cleaning: Decontaminate all work surfaces after use.

  • PPE Removal: Remove PPE in the correct order (gloves first) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][8][9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[2][5][8]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_cleanup Step 3: Post-Handling prep1 Verify Fume Hood Function prep2 Inspect & Don All Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Work Exclusively in Fume Hood prep3->handle1 Proceed handle2 Keep Container Sealed When Not In Use handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Complete clean2 Properly Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 clean4 Store Chemical Securely clean3->clean4

Caption: Safe Handling Workflow Diagram

Emergency Procedures: Spill and Exposure

In the event of an accident, a swift and correct response is crucial.

Small Spill Response

  • Alert: Immediately alert personnel in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Wear all necessary PPE, including respiratory protection if appropriate.[5][9]

  • Contain: Prevent further spillage or leakage if it is safe to do so.[9] Do not allow the chemical to enter drains.[2][9]

  • Clean-Up: Collect the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[5][9]

  • Dispose: Label the container as hazardous waste and arrange for disposal according to institutional and local regulations.[1]

First Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a doctor if irritation persists.[1][9][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4][9]

Waste Disposal Protocol

All materials contaminated with 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, including the chemical itself, empty containers, and cleanup debris, must be treated as hazardous waste.

  • Containment: Keep waste in suitable, closed, and properly labeled containers.[1]

  • Segregation: Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][10] Under no circumstances should this chemical be discharged into drains or the environment.[2][9]

References

  • Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 01). 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Safety Data Sheet.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
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  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
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  • NextSDS. (n.d.). 2-Chloro-4-fluoro-5-iodo-benzoic acid Methyl ester.
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